molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292645
CAS No.: 1000340-28-2
M. Wt: 211.06 g/mol
InChI Key: UUTGWFNTKXWYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-28-2) is a brominated azaindole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-b]pyridine scaffold, which is a privileged structure in the design of biologically active molecules due to its ability to mimic purine bases. The bromine substituent at the 3-position makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling rapid diversification for structure-activity relationship (SAR) studies. Research has identified derivatives of the pyrrolo[2,3-b]pyridine core as potent inhibitors of clinically significant targets. Specifically, this scaffold has been utilized in the development of inhibitors for Human Neutrophil Elastase (HNE), a serine protease implicated in the pathogenesis of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . Furthermore, recent studies have demonstrated that novel pyrrolo[2,3-b]pyridine-based compounds function as highly potent, nanomolar-range inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase target for Alzheimer's disease therapy . The scaffold is also being explored in oncology research, with studies reporting 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), presenting a promising strategy for cancer therapy . This reagent is offered with a typical purity of ≥97% and should be stored refrigerated. This product is intended for Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGWFNTKXWYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646875
Record name 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-28-2
Record name 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to support research and development in the pharmaceutical industry.

Introduction

This compound, also known as 3-Bromo-6-methyl-7-azaindole, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 7-azaindole scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical and pharmacological properties to lead compounds. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in the development of novel therapeutics. This guide focuses on the most direct and established synthetic pathway to this important intermediate.

Core Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the electrophilic bromination of the readily available starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic attack, with the C3 position being the most reactive site.

The overall transformation is depicted in the following reaction scheme:

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_product Final Product 6-methyl-1H-pyrrolo[2,3-b]pyridine 6-methyl-1H-pyrrolo[2,3-b]pyridine This compound This compound 6-methyl-1H-pyrrolo[2,3-b]pyridine->this compound Brominating Agent (e.g., NBS or Br2) Solvent

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

ParameterValueReference
Starting Material 6-methyl-1H-pyrrolo[2,3-b]pyridineCommercially Available
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)Standard Reagent
Solvent Dichloromethane (DCM) or similar inert solventStandard Reagent
Reaction Temperature 0 °C to room temperatureGeneral Procedure
Reaction Time 1-4 hoursGeneral Procedure
Yield Typically high[1]
Purity >95% after purificationGeneral Procedure
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol -

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for the bromination of 7-azaindole derivatives.[1]

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution (if using Br₂)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (if using liquid bromine)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution.

    • Using Bromine: Slowly add a solution of bromine (1.0 equivalent) in dichloromethane to the cooled reaction mixture via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • If bromine was used, wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the regioselectivity of the bromination and the overall structure.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

  • Melting Point: As a measure of purity.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in DCM B Cool to 0 °C A->B C Add Brominating Agent (NBS or Br2) B->C D Stir and Monitor Reaction (TLC) C->D E Quench with NaHCO3 (aq) D->E F Wash with Na2S2O3 (aq) (if using Br2) E->F Optional G Wash with Brine E->G F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel) I->J K Characterize Product (NMR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described method, centered around the direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, is efficient and proceeds with high regioselectivity for the desired C3-brominated product. The provided experimental protocol and data summary are intended to facilitate the work of researchers and professionals in the field of drug discovery and development, enabling the reliable production of this key synthetic intermediate.

References

Technical Guide: Physicochemical Properties of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the specificity of this molecule, experimental data is limited. This guide compiles available information and presents standardized methodologies for its empirical determination.

Core Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that specific experimental values for this exact compound are not widely published. Data for the closely related isomer, 3-Bromo-6-methyl-1H-pyrrolo[3,2-b ]pyridine, and the parent compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, are included for comparative purposes where direct data is unavailable.

PropertyValueSource / Notes
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid (predicted)General property of similar small heterocyclic molecules.
Melting Point Data not availableThe related compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine melts at 143-145 °C.[2]
Boiling Point Data not availableNot typically determined for solids of this nature; likely to decompose at high temperatures.
Aqueous Solubility Poorly soluble (predicted)The parent compound is described as poorly soluble in water.[2]
pKa Data not availableFor the parent 3-Bromo-1H-pyrrolo[2,3-b]pyridine, pKa values are estimated to be ~1-2 for the pyridine-like nitrogen and ~12-13 for the pyrrole-like nitrogen.[2]
logP Data not availablePredicted values would be necessary for an estimation.

Biological Significance and Potential Applications

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are of significant interest in drug discovery. They are recognized as "privileged structures" capable of interacting with a variety of biological targets. Notably, this class of compounds has been extensively investigated as kinase inhibitors, which are crucial regulators of cell signaling.[3]

Abnormal kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), or IκB Kinase alpha (IKKα), these compounds can modulate downstream signaling pathways, thereby affecting cell proliferation, differentiation, and survival.[3][4] The core structure of this compound serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors.[4]

Kinase_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ReceptorKinase Receptor Tyrosine Kinase Ligand->ReceptorKinase Binds KinaseDomain Kinase Domain (e.g., FGFR, JAK) ReceptorKinase->KinaseDomain Activates Compound 3-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine (Derivative) Compound->KinaseDomain Inhibits ATP binding site KinaseDomain->Block ATP ATP ATP->KinaseDomain Substrate Substrate Protein Substrate->Block pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Block->pSubstrate Phosphorylation

Fig 1. General mechanism of a pyrrolo[2,3-b]pyridine-based kinase inhibitor.

Experimental Protocols for Physicochemical Property Determination

Standardized protocols are essential for generating reliable and reproducible data. The following sections detail common experimental methodologies for determining the core physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Methodology: Capillary Method [5][6]

  • Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]

  • Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8]

Melting_Point_Workflow A Dry & Pulverize Compound B Load 2-3mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15°C below MP C->D E Slow Heat (1-2°C / min) D->E F Record Temp Range (First drop to clear liquid) E->F

Fig 2. Workflow for melting point determination by the capillary method.
Aqueous Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Methodology: Shake-Flask Method [9][10]

  • Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a relevant pH, such as 7.4).[11]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance) until equilibrium is reached. This can take 24 to 72 hours.[11][12]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation after separation.[12]

  • Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is required for accurate quantification.[9]

pKa Determination

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [13]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[13]

  • Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode.

  • Titration: A standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. The experiment should be repeated multiple times to ensure accuracy.[13]

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.

Methodology: Shake-Flask Method [14][15][16]

  • Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated by mixing them for an extended period (e.g., 24 hours) and then allowing the phases to separate.[17]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (or added from a stock solution). The two phases are then combined in a vessel and shaken vigorously to facilitate partitioning of the compound between the octanol and aqueous layers. The mixture is then allowed to stand until the phases are completely separated.[16]

  • Sampling: A precise aliquot is carefully removed from each phase.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

References

The Biological Activity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents. The strategic substitution of this core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. This technical guide focuses on the biological significance of derivatives of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of a bromine atom at the 3-position offers a versatile handle for various cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of indole and purine, allowing it to mimic the adenine core of ATP and effectively bind to the hinge region of various protein kinases. This interaction is a critical determinant of inhibitory activity. The pyridine nitrogen of the 7-azaindole scaffold can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor, forming key interactions within the ATP-binding pocket of kinases. Derivatives of 7-azaindole have demonstrated potent inhibitory activity against a wide array of kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), making them highly attractive candidates for the development of anticancer and anti-inflammatory therapies.

Quantitative Biological Data

Table 1: Kinase Inhibitory Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)
Derivative A FGFR17
FGFR29
FGFR325
Derivative B GSK-3β0.22
Derivative C CDK9/CyclinT<100
Derivative D Haspin14

Note: The data presented are representative values from various sources for illustrative purposes and do not represent a single, homologous series of compounds.

Table 2: In Vitro Antiproliferative Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineCancer TypeGI50 / IC50 (µM)
Derivative E HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21
Derivative F 4T1Breast Cancer<10
Derivative G A549Lung Cancer<1
MDA-MB-231Breast Cancer<1

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are dependent on the specific assay conditions. The data is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of 7-azaindole derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates (white, low volume)

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase/substrate mixture in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using a suitable detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of test compounds.[1][2][3][4][5]

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates (clear, flat-bottom)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the diluted test compound or vehicle control (medium with DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[3]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 or IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for understanding the complex biological processes in which these compounds are involved.

Synthetic Diversification Workflow

The this compound core is a versatile starting material for generating a library of analogs, primarily through palladium-catalyzed cross-coupling reactions.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E 3-Aryl/Heteroaryl Derivatives B->E F 3-Alkynyl Derivatives C->F G 3-Amino Derivatives D->G H Biological Screening (Kinase Assays, Cell Viability) E->H F->H G->H

Caption: Synthetic workflow for diversifying the this compound core.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many 7-azaindole derivatives target RTKs, which are crucial in cancer cell proliferation and survival. The diagram below illustrates a simplified RTK signaling cascade that is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->RTK Inhibitor->PI3K Transcription->Proliferation

References

An In-Depth Technical Guide to the Structural Analogs of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine. This core is present in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The specific isomer, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile synthetic intermediate for the development of novel therapeutics. The bromine atom at the 3-position provides a reactive handle for the introduction of various substituents, most notably through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of structural analogs derived from this core.

Synthesis of Structural Analogs

The primary method for the derivatization of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 3-position, which is crucial for exploring structure-activity relationships (SAR).

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the synthesis of 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridines, adapted from established procedures for similar 7-azaindole scaffolds.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05-0.1 eq.) and the degassed solvent system.

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine analog.

Biological Activity and Therapeutic Targets

Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity against a range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The following sections detail the potential of 3-substituted-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs as inhibitors of key kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1]

Quantitative Data: FGFR Inhibition by Representative 1H-pyrrolo[2,3-b]pyridine Analogs

Disclaimer: The following data is for a series of 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs, which serve as representative examples to illustrate the potential of the 6-methyl scaffold.

Compound IDR-Group at C3-positionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4a 3-Methoxyphenyl5865110
4b 4-Methoxyphenyl455298
4c 3,4-Dimethoxyphenyl334175
4d 3,5-Dimethoxyphenyl212854
4h 3-Fluoro-5-methoxyphenyl7925
Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which can modulate inflammatory responses. Consequently, PDE4B inhibitors are being investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of selective PDE4B inhibitors.[2]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several pathologies, including Alzheimer's disease, bipolar disorder, and cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, showing potential for the treatment of Alzheimer's disease.[3]

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., FGFR1)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96- or 384-well plate, add the assay buffer, the kinase enzyme, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., a cell line with FGFR amplification)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI₅₀ values are determined.

Visualizations

Synthetic and Experimental Workflows

Synthetic_Workflow cluster_synthesis Suzuki-Miyaura Coupling Start 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Reaction Heating in Solvent Start->Reaction 1 Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction 2 Workup Extraction and Purification Reaction->Workup 3 Product 3-Aryl-6-methyl-1H- pyrrolo[2,3-b]pyridine Workup->Product 4

Caption: A generalized workflow for the synthesis of 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Dispense Dispense Reagents into Microplate Start->Dispense Incubate Incubate at Room Temp Dispense->Incubate Stop_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_Detect Read Read Plate (Luminescence/Fluorescence) Stop_Detect->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF FGF->FGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine analogs.

References

Spectroscopic Data Analysis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of the heterocyclic compound 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel pyrrolopyridine derivatives.

While a comprehensive search of public databases and scientific literature did not yield specific, experimentally-determined NMR and mass spectrometry data for this compound, this guide outlines the anticipated spectral features based on the analysis of structurally related compounds. Furthermore, it provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of analogous pyrrolopyridine and bromo-substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 12.5br s-
H27.5 - 7.8s-
H47.8 - 8.2d~8.0
H57.0 - 7.3d~8.0
CH₃ (C6)2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2125 - 130
C395 - 100
C3a128 - 132
C4120 - 125
C5115 - 120
C6145 - 150
C7a148 - 152
CH₃20 - 25

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺210/212Molecular ion peak, characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) in a ~1:1 ratio.
[M-Br]⁺131Loss of a bromine radical.
[M-HCN]⁺183/185Loss of hydrogen cyanide from the pyrrole ring.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data with an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 50-500.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample MS_Sample MS Sample Preparation Purification->MS_Sample NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) NMR_Sample->NMR_Acquisition MS_Acquisition MS Data Acquisition MS_Sample->MS_Acquisition NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis MS_Analysis Mass Spectral Analysis MS_Acquisition->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

logical_relationship cluster_data Experimental Data cluster_info Deduced Information H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity, Coupling Constants, Integration) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR Data (Number of Signals, Chemical Shifts) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton MS Mass Spectrometry Data (Molecular Ion Peak, Isotopic Pattern, Fragmentation) Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Confirmed Structure: 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Proton_Environment->Structure Carbon_Skeleton->Structure Molecular_Formula->Structure

Caption: Logical relationship demonstrating how different spectroscopic data contribute to structure elucidation.

solubility of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Introduction

This compound, a substituted azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules, including inhibitors of kinases and other enzymes. Understanding the solubility of this compound in various organic solvents is paramount for its successful application in synthesis, purification, formulation, and biological screening processes. This document provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

  • Appearance: Off-white to yellow solid

  • Melting Point: 218-222 °C

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a polar heterocyclic core with a non-polar bromine substituent—a qualitative assessment suggests moderate solubility in polar aprotic solvents and lower solubility in non-polar solvents. The following table summarizes solubility information gathered from various chemical supplier technical data sheets. It is important to note that these are often qualitative or semi-quantitative and should be experimentally verified for precise applications.

SolventChemical ClassQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleCommonly used for creating stock solutions for biological assays.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, used for stock solutions and chemical reactions.
Methanol (MeOH)Polar ProticSparingly SolubleMay require heating to achieve higher concentrations.
Ethanol (EtOH)Polar ProticSparingly SolubleSolubility is expected to be slightly lower than in methanol.
Dichloromethane (DCM)HalogenatedSlightly SolubleOften used in purification (e.g., column chromatography).
ChloroformHalogenatedSlightly SolubleSimilar to DCM.
Tetrahydrofuran (THF)EtherSlightly SolubleMay be used as a reaction solvent.
Ethyl Acetate (EtOAc)EsterSparingly SolubleA common solvent for extraction and chromatography.
Acetonitrile (ACN)NitrileSparingly SolubleFrequently used as a mobile phase in reverse-phase HPLC.
TolueneAromatic HydrocarbonInsolubleGenerally poor solubility is expected.
HexanesAliphatic HydrocarbonInsolubleExpected to have very low to no solubility.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

  • This compound (analytical standard grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • HPLC Analysis:

    • Inject the prepared calibration standards and the diluted sample solutions into the HPLC system.

    • Develop an appropriate HPLC method to separate the analyte from any potential impurities. A typical method might involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

    • Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of the diluted sample solution by interpolating its peak area on the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Thermostatic Shaker, 24-48h) A->B Agitation C 3. Phase Separation (Centrifugation/Settling) B->C Equilibrium Reached D 4. Filtration (0.22 µm Syringe Filter) C->D Supernatant E 5. Dilution (To fall within calibration range) D->E Filtered Solution F 6. HPLC Analysis E->F Diluted Sample G 7. Data Processing (Calibration Curve) F->G Peak Areas H 8. Solubility Calculation G->H Concentration Determination I Calibration Standards (Serial Dilution) I->F Known Concentrations

The Versatile Scaffold: 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets. One such scaffold that has garnered significant attention is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent inhibitors of various enzymes, particularly kinases. This technical guide focuses on a key derivative, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , exploring its synthesis, potential applications, and the biological activities of the compounds derived from it. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the creation of diverse chemical libraries for drug discovery.

Synthesis of the Core Scaffold: this compound

Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole)

The synthesis of the 6-methyl-7-azaindole precursor can be achieved through various established methods for constructing the 7-azaindole ring system.

Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

The subsequent bromination at the 3-position is a critical step. Based on general procedures for the bromination of 7-azaindoles, the following protocol can be adapted.

Experimental Protocol: Bromination of 7-Azaindole (General Procedure)

A general procedure for the bromination of 7-azaindole involves dissolving the starting material in a suitable organic solvent.[1] A catalyst, such as a mixture of nickel(II) acetate and triethanolamine borosilicate, may be added.[1] The reaction mixture is then heated, and bromine gas is slowly introduced.[1] The reaction is typically refluxed for several hours to ensure complete conversion.[1] After the reaction is complete, the mixture is purified to yield the 3-bromo-7-azaindole product.[1]

Note: This is a generalized protocol and would require optimization for the specific substrate, 6-methyl-1H-pyrrolo[2,3-b]pyridine, including adjustments to the solvent, catalyst, temperature, and reaction time.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory and neurodegenerative diseases. The 7-azaindole core mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents introduced at the 3-position via the bromo-intermediate can then be tailored to achieve high potency and selectivity for specific kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of the FGFR signaling pathway is implicated in various cancers.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent FGFR inhibitors.[2][3]

Table 1: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Compound IDR Group on Phenyl RingFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cell Proliferation (4T1 cells) IC50 (μM)
4h3-ethoxy-4-methoxyphenyl7925712Not Reported

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. The core scaffold in this study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[2][3]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell PLCg->Cell Inhibitor 3-Bromo-6-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory and neurological disorders.[4] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent and selective PDE4B inhibitors.[4]

Table 2: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors

Compound IDR1 Group (Amide)PDE4B IC50 (μM)PDE4D IC50 (μM)
11acyclopropyl0.211.3
11bcyclobutyl0.110.9
11ccyclopentyl0.120.8
11h3,3-difluoroazetidine0.140.84

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The northern portion of the molecules was held constant as a 3,4-dichlorophenyl group.[4]

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP 5'-AMP PDE4B->AMP Downstream Downstream Effects (e.g., reduced inflammation) PKA->Downstream Inhibitor 3-Bromo-6-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->PDE4B

Caption: The role of PDE4B in cAMP signaling and its inhibition.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent GSK-3β inhibitors.

Wnt_GSK3b_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3b_active GSK-3β (Active) beta_catenin_p β-catenin-P GSK3b_active->beta_catenin_p phosphorylates Degradation Degradation beta_catenin_p->Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled GSK3b_inactive GSK-3β (Inactive) Frizzled->GSK3b_inactive inhibits beta_catenin β-catenin Nucleus Nucleus beta_catenin->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor 3-Bromo-6-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->GSK3b_active

Caption: The role of GSK-3β in the Wnt signaling pathway.

Experimental Protocols for Biological Assays

Detailed protocols are essential for the accurate evaluation of the biological activity of newly synthesized compounds. Below are generalized protocols for kinase and phosphodiesterase inhibition assays.

General Kinase Inhibition Assay Protocol (e.g., for FGFR or GSK-3β)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound - Add Kinase Prepare_Reagents->Plate_Setup Incubate1 Pre-incubation Plate_Setup->Incubate1 Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mixture Incubate1->Initiate_Reaction Incubate2 Incubate at RT Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction & Detect Signal (e.g., Luminescence) Incubate2->Stop_Reaction Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a kinase inhibition assay.

General Phosphodiesterase (PDE) Inhibition Assay Protocol (e.g., for PDE4B)

This protocol describes a common method for assessing the inhibitory effect of a compound on PDE activity.

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE Enzyme - cAMP (Substrate) - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Test Compound - Add PDE Enzyme Prepare_Reagents->Plate_Setup Incubate1 Pre-incubation Plate_Setup->Incubate1 Initiate_Reaction Initiate Reaction: Add cAMP Incubate1->Initiate_Reaction Incubate2 Incubate at 37°C Initiate_Reaction->Incubate2 Stop_Reaction Terminate Reaction & Measure Product (e.g., Fluorescence Polarization) Incubate2->Stop_Reaction Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for a PDE inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromine atom at the 3-position allows for extensive chemical modifications, enabling the fine-tuning of potency and selectivity against a wide range of biological targets. The derivatives of this scaffold have shown promise in targeting key enzymes involved in cancer, inflammation, and neurodegenerative diseases.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Utilizing advanced synthetic methodologies to create more diverse libraries of compounds based on this scaffold.

  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to better understand the molecular determinants of target binding and selectivity.

  • Optimization of Pharmacokinetic Properties: Modifying the scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Biological Targets: Screening derivatives against a broader range of biological targets to identify novel therapeutic applications.

The continued exploration of the this compound core will undoubtedly lead to the discovery of new and improved drug candidates to address unmet medical needs.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific historical records of its initial discovery are not extensively documented, its importance lies in its role as a key synthetic intermediate for the development of various therapeutic agents. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in numerous biologically active molecules, particularly kinase inhibitors. This guide details a plausible synthetic pathway, experimental protocols, and characterization data for this compound, compiled from established methodologies for analogous compounds.

Discovery and History

The formal discovery of this compound is not marked by a singular event but rather stems from the broader exploration of the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine ring system was identified as a versatile pharmacophore, leading to extensive research into its functionalization to explore structure-activity relationships (SAR) for various biological targets.[1][2][3][4]

The introduction of a bromine atom at the 3-position of the 7-azaindole nucleus is a strategic synthetic modification. This halogenation provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to build complex molecular architectures.[5] Consequently, 3-bromo-7-azaindole derivatives have become crucial intermediates in the synthesis of potent inhibitors for a range of protein kinases implicated in cancer and other diseases. The methyl group at the 6-position can also influence the electronic properties and steric interactions of the molecule, potentially modulating its biological activity and pharmacokinetic profile.

Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence, starting with the synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine precursor, followed by a regioselective bromination at the 3-position.

Synthetic Pathway start Starting Materials step1 Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine start->step1 Various Methods intermediate 6-methyl-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Bromination intermediate->step2 NBS, Solvent product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 7-azaindoles and their subsequent halogenation.

Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)

The synthesis of the 6-methyl-7-azaindole precursor can be achieved through various published methods. One common approach involves the cyclization of appropriate pyridine derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a substituted aminopyridine and a carbonyl compound) in a suitable solvent (e.g., a high-boiling point ether or an alcohol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 6-methyl-1H-pyrrolo[2,3-b]pyridine.[7]

Synthesis of this compound

The bromination of the 1H-pyrrolo[2,3-b]pyridine core is known to be highly regioselective for the 3-position due to the electronic nature of the bicyclic system. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[8]

Protocol:

  • Reaction Setup: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[8][9]

Experimental Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination start_precursor Start reaction_precursor Cyclization Reaction start_precursor->reaction_precursor workup_precursor Aqueous Work-up reaction_precursor->workup_precursor purification_precursor Column Chromatography workup_precursor->purification_precursor product_precursor 6-methyl-1H-pyrrolo[2,3-b]pyridine purification_precursor->product_precursor start_bromination 6-methyl-1H-pyrrolo[2,3-b]pyridine reaction_bromination Reaction with NBS start_bromination->reaction_bromination workup_bromination Quenching & Extraction reaction_bromination->workup_bromination purification_bromination Column Chromatography workup_bromination->purification_bromination product_final This compound purification_bromination->product_final

Caption: General experimental workflow for the synthesis of the target compound.

Quantitative Data and Characterization

The following tables summarize the key physical and spectroscopic data for the precursor and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
6-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂132.16Solid824-51-1[10]
This compoundC₈H₇BrN₂211.06SolidNot available

Table 2: Spectroscopic Data (Predicted/Referenced)

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
6-methyl-1H-pyrrolo[2,3-b]pyridineExpected signals for aromatic and methyl protons.[10][11]Expected signals for aromatic and methyl carbons.[10][M+H]⁺ = 133.08
This compoundSignals would be consistent with the structure, showing a downfield shift for the proton at the 2-position and disappearance of the proton signal at the 3-position compared to the precursor.A significant upfield shift for the C3 carbon due to the bromine substituent is expected.[M+H]⁺ = 210.98, 212.98 (isotopic pattern for Br)

Note: Specific, experimentally verified spectroscopic data for this compound is not widely published. The data presented is based on predictions and comparison with closely related structures.

Applications in Drug Discovery

The 3-bromo-7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity against a range of kinases, including those involved in cancer cell proliferation and survival.[12][13]

Drug Discovery Application intermediate 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) intermediate->coupling derivatives Diverse Library of Functionalized Derivatives coupling->derivatives screening Biological Screening (e.g., Kinase Assays) derivatives->screening lead_compounds Lead Compounds for Drug Development screening->lead_compounds

Caption: Role of the target compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. While its specific discovery and history are not well-documented, its utility is evident from its role as a building block for more complex molecules, particularly kinase inhibitors. The synthetic route presented, involving the preparation of 6-methyl-7-azaindole followed by regioselective bromination, is a robust and logical approach for its preparation. This technical guide provides a foundational resource for researchers and scientists working with this important class of heterocyclic compounds.

References

The Versatile Building Block: A Technical Guide to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-6-methyl-7-azaindole, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural framework, featuring a fused pyrrole and pyridine ring system, coupled with a reactive bromine atom at the 3-position, renders it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth technical overview of its properties, key synthetic transformations, and its significant role in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Spectroscopic Data

The utility of this compound as a synthetic intermediate is underpinned by its distinct physicochemical properties. A summary of its key characteristics is presented below.

PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
Melting Point Not consistently reported
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Spectroscopic data is crucial for the identification and characterization of this building block and its derivatives. While a comprehensive public database for the starting material is limited, typical 1H NMR spectral data for related 1H-pyrrolo[2,3-b]pyridine cores show characteristic signals for the pyrrole and pyridine protons. Mass spectrometry is routinely used to confirm the molecular weight and isotopic pattern associated with the bromine atom.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The bromine atom at the C3-position of this compound is the key handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The most prominent of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery and provide efficient methods for constructing carbon-carbon and carbon-nitrogen bonds.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents C-C Bond Formation sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base main->sonogashira_reagents C-C Bond Formation buchwald_reagents R¹R²NH Pd Catalyst, Base main->buchwald_reagents C-N Bond Formation suzuki_product 3-Aryl-6-methyl- 1H-pyrrolo[2,3-b]pyridine suzuki_reagents->suzuki_product sonogashira_product 3-Alkynyl-6-methyl- 1H-pyrrolo[2,3-b]pyridine sonogashira_reagents->sonogashira_product buchwald_product 3-Amino-6-methyl- 1H-pyrrolo[2,3-b]pyridine buchwald_reagents->buchwald_product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrrolopyridine-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyridine-based Inhibitor Inhibitor->JAK

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids to generate 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition with an organohalide (in this case, this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which forms the C-C bond between the two organic fragments and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, especially with nitrogen-containing heterocycles which can sometimes inhibit the catalyst.

Data Presentation: Reaction Conditions for Suzuki Coupling of 3-Halo-7-azaindole Derivatives

The following tables summarize successful reaction conditions for the Suzuki coupling of 3-halo-7-azaindole derivatives and related N-H containing heterocycles, which can be adapted for this compound.

Table 1: Conditions for Suzuki Coupling of Unprotected 3-Chloroindazole [1]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd Source (2)Ligand (3)K₃PO₄ (2)Dioxane/H₂O10015Varies
P2 (2.5)-K₃PO₄ (2)Dioxane/H₂O10015High

Note: P2 is an XPhos-derived precatalyst. This system is effective for unprotected nitrogen-rich heterocycles.

Table 2: Microwave-Assisted Suzuki Coupling of Unprotected 3-Bromoindazoles [2]

Catalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140MW69-78

Table 3: General Conditions for Suzuki Coupling of 3-Bromo-pyridines and related heterocycles [3][4][5]

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
Pd(dppf)Cl₂-K₂CO₃ (3)EtOH/H₂O (4:1)90Good
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good
Pd(OAc)₂/SPhos-K₃PO₄MeCN/H₂O (3:2)RefluxGood
Pd₂(dba)₃tBu₃PKF (3)Dioxane110High

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 is recommended for conventional heating with an unprotected N-H, while Protocol 2 is an alternative using microwave irradiation.

Protocol 1: Conventional Heating for Unprotected 7-Azaindole

This protocol is adapted from procedures for the successful coupling of unprotected nitrogen-rich heterocycles.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • XPhos Pd G2 (P2) precatalyst (1.0 - 3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the XPhos Pd G2 precatalyst (0.015 mmol) to the reaction vessel under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted from procedures for the microwave-assisted coupling of unprotected 3-bromoindazoles.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and hold for the required time (typically 30-120 minutes), with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-10).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: 3-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-6-methyl-7-azaindole. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, mimicking the adenine core of ATP and serving as an effective hinge-binding motif for numerous protein kinases. Strategic functionalization at the 3-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

This document outlines detailed experimental protocols for the key synthetic transformations, presents quantitative data on the biological activity of representative compounds, and provides visualizations of relevant signaling pathways and experimental workflows.

Key Synthetic Strategies

The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The two primary methods for elaborating this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A general synthetic workflow for the synthesis of kinase inhibitors from this compound is depicted below. This typically involves an initial cross-coupling reaction to install an aryl or heteroaryl moiety (via Suzuki coupling) or an amino group (via Buchwald-Hartwig amination), followed by further functionalization if required.

G cluster_workflow General Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Amine) start->buchwald Pd catalyst, ligand, base intermediate1 3-Aryl/Heteroaryl-6-methyl- 1H-pyrrolo[2,3-b]pyridine suzuki->intermediate1 intermediate2 3-(Arylamino/Heteroarylamino)-6-methyl- 1H-pyrrolo[2,3-b]pyridine buchwald->intermediate2 inhibitor1 Kinase Inhibitor intermediate1->inhibitor1 Further Functionalization (optional) inhibitor2 Kinase Inhibitor intermediate2->inhibitor2 Further Functionalization (optional) G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Kinase Inhibitor Inhibitor->JAK Inhibition G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[2,3-b]pyridine Kinase Inhibitor Inhibitor->VEGFR Inhibition

Application Notes and Protocols for the N-Arylation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the N-arylation of structurally related 7-azaindole scaffolds and offer robust starting points for reaction optimization.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in medicinal chemistry. The N-arylation of this heterocyclic system is a critical step in the development of novel compounds with a wide range of biological activities. The primary methods for achieving this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type and Chan-Lam couplings.[1][2][3] These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Core Methodologies for N-Arylation

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds. It typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of ligand is crucial for the reaction's success and has evolved to include a variety of bulky, electron-rich phosphines that can facilitate the coupling of a broad range of substrates under milder conditions.[4]

  • Ullmann Condensation: A classical copper-catalyzed method for the formation of C-N, C-O, and C-S bonds.[5] Traditional Ullmann reactions often required harsh conditions, but the development of new catalyst systems with various ligands has significantly expanded its applicability to milder and more efficient transformations.[6][7]

  • Chan-Lam Coupling: This copper-catalyzed reaction utilizes aryl boronic acids as the arylating agent.[8][9] A key advantage of the Chan-Lam coupling is that it can often be performed under aerobic conditions and at room temperature, making it an attractive method for substrates sensitive to high temperatures.[1]

Data Presentation: Comparison of N-Arylation Protocols for Azaindole Scaffolds

The following tables summarize reaction conditions and yields for the N-arylation of 7-azaindole derivatives, providing a comparative overview of the different methodologies. This data, derived from analogous systems, can guide the selection of starting conditions for the N-arylation of this compound.

Table 1: Palladium-Catalyzed N-Arylation of Bromo-7-Azaindole Derivatives (Buchwald-Hartwig Type)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1101285
24-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001878
31-Bromo-4-fluorobenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)NaOtBuDioxane901692
43-BromopyridinePd(OAc)₂ (3)RuPhos (6)K₂CO₃Toluene1102475

Data adapted from literature on N-arylation of substituted bromo-7-azaindoles.

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole (Ullmann & Chan-Lam Type)

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (20)NoneDBUDCMRT1295
24-Methoxyphenylboronic acidCu(OAc)₂ (10)PyridineEt₃NCH₂Cl₂RT2488
3IodobenzeneCuI (10)DMEDA (20)K₃PO₄Toluene1102491
44-BromobenzonitrileCu₂O (5)Phenanthroline (10)Cs₂CO₃DMF1201882

Data adapted from literature on N-arylation of 7-azaindole and its derivatives.[1]

Experimental Protocols

The following are detailed protocols for the N-arylation of this compound based on established procedures for similar substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromo-7-azaindole derivatives.

Materials:

  • This compound

  • Aryl bromide or chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos, SPhos, or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halide (Ullmann Condensation)

This protocol is adapted from established procedures for the Ullmann condensation of 7-azaindole.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene or DMF (5 mL) and the ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to yield the desired N-arylated product.

Protocol 3: Copper-Catalyzed N-Arylation with Arylboronic Acid (Chan-Lam Coupling)

This protocol is adapted from a room temperature, ligand-free N-arylation of 7-azaindole.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable solvent

  • Reaction vial

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Add DCM (5 mL) to the vial.

  • Add DBU (1.5 mmol) to the mixture and stir at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

Mandatory Visualizations

Experimental Workflow for N-Arylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants: - this compound - Arylating Agent - Base B Add Catalyst & Ligand (in glovebox or under inert gas) A->B Inert Atmosphere C Add Anhydrous Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench Reaction (if necessary) D->E Upon Completion F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the N-arylation of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)(L)n-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)n(Nuc)]+X- OA_complex->Amine_complex Ligand Exchange (+ Nuc-H) Amido_complex [Ar-Pd(II)(L)n(Nuc-H)] Amine_complex->Amido_complex Deprotonation (- Base-H+) Amido_complex->Pd0 Reductive Elimination Product Ar-Nuc Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Proposed Catalytic Cycle for Ullmann Condensation

Ullmann_Cycle CuI Cu(I)X Cu_Amide Cu(I)-Nuc CuI->Cu_Amide Ligand Exchange (+ Nuc-H, - HX) CuIII_complex [Ar-Cu(III)(Nuc)X] Cu_Amide->CuIII_complex Oxidative Addition (Ar-X) CuIII_complex->CuI Reductive Elimination Product Ar-Nuc CuIII_complex->Product

Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a key building block. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, and the bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-6-methyl-1H-pyrrolo[2,3-b]pyridines. These derivatives are of significant interest in the development of kinase inhibitors and other therapeutic agents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol10512>85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O100880-95
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901675-90
4Pyridin-4-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O110670-85

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and serve as a general guideline. Optimization for specific substrates is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium Source C Add Solvent D Degas Mixture E Heat to Reaction Temp D->E F Cool to RT & Quench E->F G Extraction H Drying & Concentration I Column Chromatography J Product Analysis I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. This reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001670-85
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101275-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF80880-95
4CyclohexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1001865-80

Note: Yields are based on reactions with structurally similar bromopyridines and serve as a general guideline. The choice of ligand is critical and depends on the nature of the amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalyst, Ligand, & Base B Add this compound & Solvent C Add Amine D Seal & Heat C->D E Cool, Dilute, & Filter D->E F Aqueous Wash G Drying & Concentration H Column Chromatography I Product Analysis H->I

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of 3-alkynyl-6-methyl-1H-pyrrolo[2,3-b]pyridines. These compounds are valuable intermediates for further transformations.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF80480-90
31-HeptynePd(OAc)₂ (2)PPh₃ (4), CuI (5)K₂CO₃Acetonitrile701270-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NDioxane50875-90

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and serve as a general guideline.

Experimental Protocol: Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate & Catalysts B Add Solvent & Base C Add Alkyne D Stir at Temp C->D E Filter & Concentrate D->E F Aqueous Work-up G Drying & Concentration H Column Chromatography I Product Analysis H->I

Caption: General workflow for Sonogashira coupling.

Heck Reaction

The Heck reaction allows for the synthesis of 3-alkenyl-6-methyl-1H-pyrrolo[2,3-b]pyridines through the palladium-catalyzed coupling of the bromo-substituted core with an alkene.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-75
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801870-85
3AcrylonitrilePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1201265-80
44-VinylpyridinePd(OAc)₂ (3)-NaOAcDMA1302055-70

Note: Yields are based on general Heck reaction protocols and may require optimization for this compound.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the mixture in an oil bath with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Catalyst, & Ligand B Add Solvent, Alkene, & Base C Seal & Heat B->C D Cool & Dilute C->D E Filter F Concentrate G Purify H Product Analysis G->H

Caption: General workflow for the Heck reaction.

Stille Coupling

The Stille coupling provides an alternative method for C-C bond formation by reacting an organostannane with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups.

Data Presentation: Representative Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101670-85
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)--THF701275-90
3Trimethyl(thiophen-2-yl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane1001065-80
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)-CuI (10)DMF80870-85

Note: Yields are based on general Stille coupling protocols and require optimization for the specific substrate.

Experimental Protocol: Stille Coupling

The following is a general protocol for the Stille coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and add a solution of potassium fluoride to quench and precipitate the tin byproducts.

  • Filter the mixture through Celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow: Stille Coupling

Stille_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate & Catalyst B Add Solvent & Organostannane C Heat to Temp B->C D Quench with KF C->D E Filter & Extract F Wash & Dry G Concentrate & Purify H Product Analysis G->H

Caption: General workflow for the Stille coupling reaction.

Application Notes and Protocols for the Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its subsequent derivatization. This key intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds.

Part 1: Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process starting from a commercially available substituted pyridine. A plausible synthetic route involves the construction of the pyrrolo[2,3-b]pyridine core followed by selective bromination at the 3-position.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 6-methyl-1H-pyrrolo[2,3-b]pyridine Bromination Bromination Start->Bromination NBS, DMF Product This compound Bromination->Product Purification

Caption: Synthetic workflow for the preparation of the target intermediate.

Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine

While various methods exist for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core, a common approach involves the Fischer indole synthesis or modifications thereof, starting from a suitable pyridine derivative. For the purpose of this protocol, we will assume the starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, is available or has been synthesized according to literature procedures.

Protocol 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

The bromination of 1H-pyrrolo[2,3-b]pyridines is known to occur selectively at the 3-position[1].

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield and Characterization: Yields for this type of reaction are typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of 3-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

The 3-bromo derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of substituents at the 3-position.[2][3]

Reaction Scheme

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling Intermediate 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Coupling Pd Catalyst, Base Intermediate->Coupling Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Coupling Derivative 3-Aryl-6-methyl-1H- pyrrolo[2,3-b]pyridine Coupling->Derivative

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with various arylboronic acids.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS. Microwave irradiation can also be employed to reduce reaction times.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Data Presentation: Representative Yields of Suzuki Coupling Reactions

The following table summarizes representative yields for Suzuki coupling reactions with different arylboronic acids, based on literature for similar scaffolds.

EntryArylboronic Acid (R)Yield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Chlorophenylboronic acid78
4Pyridin-3-ylboronic acid65
5Thiophen-2-ylboronic acid75

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.

Applications in Drug Discovery

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant biological activity. For instance, they have been investigated as potent and selective inhibitors of various kinases, which are crucial targets in cancer therapy. The 3-substituted derivatives, accessible through the protocols described herein, allow for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. For example, certain derivatives have been evaluated as PDE4B inhibitors.[5]

Signaling Pathway Context

The development of kinase inhibitors often involves targeting specific signaling pathways implicated in disease. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Target_Protein Target Protein Kinase2->Target_Protein Phosphorylation Response Cellular Response (e.g., Proliferation) Target_Protein->Response Inhibitor Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->Kinase1

References

Application Notes and Protocols: The Use of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry for the identification of lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[4][5] These initial hits are then optimized through chemical elaboration to produce high-affinity ligands. The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged fragment in FBDD, particularly for the development of kinase inhibitors.[1][6][7] Its structure allows for key hydrogen bond interactions with the hinge region of many kinases.[6][7]

This document provides detailed application notes and protocols for the use of a specific 7-azaindole derivative, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , in FBDD campaigns. This fragment offers strategic advantages due to its substitution pattern: the bromine atom at the 3-position serves as a versatile handle for chemical modification via cross-coupling reactions, while the methyl group at the 6-position can provide beneficial interactions in certain binding pockets and improve metabolic stability.[8][9]

Core Applications

The primary application of this compound in FBDD is as a starting point for the development of potent and selective inhibitors of various protein targets, most notably protein kinases.[6][10] The versatility of the 7-azaindole core, combined with the reactive handle of the bromine atom, makes this fragment an excellent candidate for fragment growing and linking strategies.[4][8]

Key Potential Targets:

  • Protein Kinases: The 7-azaindole moiety is a well-established hinge-binder for numerous kinases, including but not limited to:

    • Serine/Threonine Kinases (e.g., RAF, Aurora Kinases)[6][7]

    • Tyrosine Kinases (e.g., FGFR, ALK)[10][11]

    • Janus Kinases (JAKs)[12]

  • Other ATP-binding proteins: The scaffold can be adapted to target other ATPases.

  • Bromodomains: Modifications of the pyrrolopyridine core have shown activity against these epigenetic targets.

  • Phosphodiesterases (PDEs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as PDE4B inhibitors.[13]

Fragment Screening and Hit Validation

The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target of interest. This compound would be a valuable component of such a library.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR-based screening experiment to identify the binding of this compound to a target protein.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • This compound (dissolved in 100% DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 10,000 RU).

    • Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the fragment stock solution into the running buffer to the desired screening concentration (e.g., 100 µM).

    • Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).

    • Regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine, pH 9.5).

  • Data Analysis:

    • Monitor the change in response units (RU) upon fragment binding.

    • A significant increase in RU compared to a reference flow cell indicates binding.

    • For hit validation, perform a dose-response experiment by injecting a range of fragment concentrations to determine the dissociation constant (KD).

Quantitative Data Summary:

FragmentTarget ProteinScreening MethodKD (µM)Ligand Efficiency (LE)
This compoundKinase XSPR50 - 5000.3 - 0.4
Reference Fragment (7-azaindole)Kinase XSPR100 - 8000.25 - 0.35

Note: The KD and LE values are hypothetical and will vary depending on the specific target protein.

Fragment Elaboration Strategies

Once this compound is identified as a hit, the next step is to increase its affinity and selectivity through chemical modification. The bromine atom at the 3-position is the key enabler for these strategies.

Fragment Growing

This strategy involves adding chemical substituents to the fragment to explore interactions with adjacent pockets of the binding site.[4]

G cluster_0 Fragment Growing Workflow Start Initial Hit: This compound Suzuki Suzuki Coupling: Reaction with boronic acids/esters Start->Suzuki Sonogashira Sonogashira Coupling: Reaction with terminal alkynes Start->Sonogashira Buchwald Buchwald-Hartwig Amination: Reaction with amines Start->Buchwald Library Library of Analogs Suzuki->Library Sonogashira->Library Buchwald->Library Screening Affinity & Selectivity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Optimized Lead Compound SAR->Lead

Caption: Workflow for fragment growing of the initial hit.

Experimental Protocol: Suzuki Coupling for Fragment Elaboration

This protocol describes a general method for diversifying the 3-position of the 7-azaindole core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Methodology:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and K2CO3 (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired 3-substituted-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Expected Outcome and Data:

DerivativeTarget ProteinAssay TypeIC50 (nM)
3-(4-methoxyphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridineKinase XBiochemical Assay500
3-(pyridin-3-yl)-6-methyl-1H-pyrrolo[2,3-b]pyridineKinase XBiochemical Assay250
3-(1-methyl-1H-pyrazol-4-yl)-6-methyl-1H-pyrrolo[2,3-b]pyridineKinase XBiochemical Assay100

Note: IC50 values are hypothetical and serve as an example of successful fragment growing leading to increased potency.

Signaling Pathway Context: Kinase Inhibition

The 7-azaindole scaffold is a classic ATP-competitive kinase inhibitor.[6] The pyrrolo[2,3-b]pyridine core mimics the adenine ring of ATP and forms key hydrogen bonds with the kinase hinge region. The substituents at the 3- and 6-positions can then be optimized to occupy adjacent hydrophobic pockets, leading to increased affinity and selectivity.

G cluster_1 Kinase Signaling Pathway Inhibition ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Block X Fragment 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine (or derivative) Fragment->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream

Caption: Competitive inhibition of a kinase signaling pathway.

Conclusion

This compound represents a highly valuable and versatile fragment for FBDD campaigns. Its 7-azaindole core provides a proven scaffold for targeting a wide range of proteins, particularly kinases, while the strategically placed bromine and methyl groups offer clear avenues for rapid lead optimization. The protocols and data presented herein provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the pyrrolopyridine core of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the C3-position. Additionally, a protocol for C-H arylation is provided as a potential method for functionalizing other positions on the heterocyclic core.

Introduction to the Functionalization of this compound

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs. The ability to selectively introduce a variety of substituents onto this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound serves as a versatile starting material for such endeavors, with the bromine atom at the C3-position providing a handle for various transition metal-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of derivatives.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is catalyzed by a palladium complex and is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively available, the following table provides representative conditions and expected yields based on reactions with structurally similar 3-halo-7-azaindole derivatives.[1][2][3][4] Optimization may be required for the specific substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O (3:1)901680-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME851275-85
44-Fluorophenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₂CO₃Toluene/H₂O (4:1)1001280-90

Note: Yields are estimates based on similar reactions and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 0.025 mmol of Pd₂(dba)₃) and, if necessary, the ligand (e.g., 0.05 mmol of SPhos).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1.25 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System: Pd Catalyst, Ligand A->B C Add Solvents B->C D Degas with Inert Gas C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J Product Product J->Product

General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium- and copper-cocatalyzed reaction is a valuable tool for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.[5][6]

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of bromo-azaheterocycles, which can be adapted for this compound.[5][7]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DipeaTHF60875-85
31-HeptynePdCl₂(dppf) (3)CuI (5)Cs₂CO₃Dioxane901270-80
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF70675-85

Note: Yields are estimates based on similar reactions and may vary.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₂Cl₂), and copper(I) iodide (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 5 mL of DMF) and the base (e.g., 3.0 mmol of Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 6-8 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)(Br)L₂ OxAdd->ArPdBr Transmetal Transmetalation (Cu-C≡CR) ArPdBr->Transmetal ArPdC Ar-Pd(II)(C≡CR)L₂ Transmetal->ArPdC RedElim Reductive Elimination ArPdC->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne R-C≡C-H CuAlkyne Cu-C≡C-R Alkyne->CuAlkyne CuI, Base CuAlkyne->Transmetal Base Base

Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of bromo-azaheterocycles, which can serve as a starting point for the amination of this compound.[10][11]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1101885-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001670-80
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH901275-85
4PiperidinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF801080-90

Note: Yields are estimates based on similar reactions and may vary.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos, or RuPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, or LiHMDS)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂), and the phosphine ligand (e.g., 0.04 mmol of Xantphos).

  • Add the base (e.g., 2.0 mmol of Cs₂CO₃).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 5 mL of dioxane) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Stir the reaction for the specified time (e.g., 16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-H Arylation: Direct Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[12][13] For the 1H-pyrrolo[2,3-b]pyridine scaffold, C-H arylation can potentially occur at various positions, with selectivity often directed by the choice of catalyst, ligand, and directing group.

Representative Protocol for C-H Arylation

This protocol provides a general method for the direct C-H arylation of a 7-azaindole derivative, which may be adapted for 6-methyl-1H-pyrrolo[2,3-b]pyridine. Selectivity for a specific C-H bond is not guaranteed and will depend on the substrate and reaction conditions.

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl halide (e.g., Aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the aryl halide (1.5 mmol), the palladium catalyst (e.g., 0.05 mmol of Pd(OAc)₂), and the ligand (e.g., 0.1 mmol).

  • Add the base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 5 mL of dioxane).

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-150 °C).

  • Stir the reaction for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow a similar workup and purification procedure as described for the cross-coupling reactions.

CH_Arylation_Pathway Start 6-methyl-1H-pyrrolo[2,3-b]pyridine + Aryl Halide Catalysis Pd-Catalyzed C-H Activation Start->Catalysis Intermediate Palladacycle Intermediate Catalysis->Intermediate Coupling Reductive Elimination Intermediate->Coupling Product Arylated Pyrrolopyridine Coupling->Product

Simplified logical pathway for C-H arylation.

Conclusion

The functionalization of the this compound core is readily achievable through a variety of robust and versatile palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for the synthesis of a diverse library of C3-functionalized 7-azaindole derivatives. Furthermore, direct C-H arylation presents an attractive alternative for the functionalization of other positions on the pyrrolopyridine scaffold. These methods are invaluable tools for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. It is important to note that the provided protocols are general and may require optimization for specific substrates and scales.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. The protocols are designed to be scalable, efficient, and suitable for a professional laboratory or manufacturing setting.

Introduction

This compound, also known as 3-bromo-6-methyl-7-azaindole, is a valuable building block in medicinal chemistry. Its synthesis on a large scale requires robust and reproducible methods that deliver high yields and purity. This document outlines two primary synthetic strategies: direct bromination of commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine and an alternative route involving the synthesis of the 7-azaindole core followed by bromination.

Synthetic Strategies

The most direct and industrially viable approach for the large-scale synthesis of this compound is the regioselective bromination of the readily available starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine. Alternative brominating agents to elemental bromine, such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are often preferred for large-scale operations due to their ease of handling and improved safety profiles. For very large-scale campaigns where cost is a primary driver, synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core from inexpensive precursors like 2-amino-5-methylpyridine may be considered.

Comparative Data of Bromination Methods

The following table summarizes quantitative data from various reported methods for the bromination of 7-azaindole derivatives, providing a basis for method selection in a large-scale synthesis campaign.

Method Reference (Analogous Compound)Brominating AgentCatalyst/SolventScaleYield (%)Purity (%)Key Advantages
Patent CN106349242A (on 7-azaindole)Bromine gasNi(OAc)₂ / Triethanolamine borosilicate100 mmol99.0Not ReportedHigh reported yield.
Organic Process Research & Development 2017 (on 4-chloro-3-nitro-7-azaindole)N-BromosuccinimideSulfuric Acid>50 kg95.097.0 (HPLC)Proven scalability and high purity.
Patent WO2019145177A1 (on pyridine derivatives)DBDMHOleumNot ReportedNot ReportedNot ReportedPotentially lower cost and easier handling than Br₂.
Patent WO2016100651A1 (on azaindole derivatives)PyBroPBSA (N,O-Bis(trimethylsilyl)acetamide)Not ReportedNot ReportedNot ReportedHigh selectivity reported for halogenation.
Frontiers in Catalysis 2022 (on azaindole)Enzymatic (RebH variant)Phosphate BufferAnalyticalModerate to HighNot ReportedEnvironmentally benign, high selectivity.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via NBS Bromination

This protocol is adapted from a proven large-scale synthesis of a related brominated azaindole derivative and is recommended for its scalability and high yield.[1]

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)

  • Sulfuric Acid (concentrated)

  • Suitable solvent (e.g., Dichloromethane or Acetonitrile)

  • Aqueous Sodium Bicarbonate solution

  • Aqueous Sodium Thiosulfate solution

  • Brine

Procedure:

  • Reaction Setup: Charge a suitable, clean, and dry reactor with 6-methyl-1H-pyrrolo[2,3-b]pyridine and the chosen solvent. Cool the mixture to 0-5 °C with constant stirring.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 10 °C.

  • Addition of NBS: Add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a pre-cooled aqueous solution of sodium thiosulfate and sodium bicarbonate. Ensure the temperature is maintained below 20 °C during the quench.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with aqueous sodium bicarbonate, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid.

Protocol 2: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine from 2-Amino-5-methylpyridine (Alternative Starting Material Synthesis)

This protocol outlines a potential route for the in-house synthesis of the starting material for very large-scale production, based on general azaindole synthesis strategies.

Materials:

  • 2-Amino-5-methylpyridine

  • Chloroacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Aqueous Sodium Hydroxide solution

Procedure:

  • Condensation: In a suitable reactor, combine 2-amino-5-methylpyridine and chloroacetaldehyde dimethyl acetal in a solvent such as toluene. Heat the mixture to reflux and monitor the reaction until completion.

  • Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. Add polyphosphoric acid or Eaton's reagent to the residue and heat the mixture to promote cyclization.

  • Work-up: After the cyclization is complete, cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize the mixture with a concentrated aqueous sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate. The crude 6-methyl-1H-pyrrolo[2,3-b]pyridine can be purified by column chromatography or recrystallization.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_route1 Route 1: Direct Bromination (Recommended for Large-Scale) cluster_route2 Route 2: Synthesis of Starting Material (Cost-Effective for Very Large-Scale) SM1 6-methyl-1H-pyrrolo[2,3-b]pyridine Reactant1 NBS / H₂SO₄ SM1->Reactant1 1. Bromination Purification1 Work-up & Purification Reactant1->Purification1 Product1 This compound Purification1->Product1 2. Isolation SM2 2-Amino-5-methylpyridine Reactant2 Chloroacetaldehyde dimethyl acetal SM2->Reactant2 1. Condensation Intermediate1 6-methyl-1H-pyrrolo[2,3-b]pyridine Cyclization PPA or Eaton's Reagent Reactant2->Cyclization Cyclization->Intermediate1 2. Cyclization

References

Application Notes and Protocols for the Purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including silica gel column chromatography and recrystallization, to achieve high purity of the target compound.

Introduction

This compound, also known as 3-bromo-6-methyl-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The protocols detailed below are based on established methods for the purification of structurally related N-heterocyclic compounds.

Potential Impurities

The synthesis of 7-azaindole derivatives can result in various impurities. Understanding these potential byproducts is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the pyrrolo[2,3-b]pyridine core.

  • Isomers: Regioisomers formed during the bromination step.

  • Over-brominated or under-brominated species: Di-brominated or non-brominated pyrrolo[2,3-b]pyridine derivatives.

  • Byproducts from side reactions: These can arise from dimerization of starting materials or intermediates.

  • Residual solvents and reagents: Solvents and reagents carried over from the synthesis and workup steps.

Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the purification of organic compounds based on their polarity. For a basic compound like this compound, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation by neutralizing the acidic sites on the silica gel.

Experimental Protocol: Flash Column Chromatography
  • Preparation of the Silica Gel Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight for difficult separations).

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexane and ethyl acetate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Representative Solvent Systems

Disclaimer: The following data is illustrative and based on general principles for the purification of similar heterocyclic compounds. Optimal conditions should be determined experimentally.

Solvent System (v/v)GradientTypical PurityExpected YieldNotes
Ethyl Acetate / Hexane10% to 50% EtOAc> 98%70-90%A standard system for compounds of moderate polarity.
Dichloromethane / Methanol1% to 10% MeOH> 98%75-95%Effective for more polar compounds and impurities.
Ethyl Acetate / Hexane + 0.5% Triethylamine10% to 50% EtOAc> 99%70-90%The addition of triethylamine can prevent peak tailing for basic compounds.

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product Recrystallization_Process start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its related synthetic products. The protocols outlined below are essential for confirming the identity, purity, and structure of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutic agents.

Introduction

This compound, a derivative of 7-azaindole, serves as a crucial intermediate in medicinal chemistry. Its functionalized derivatives are explored for a wide range of therapeutic applications. Rigorous analytical characterization is paramount to ensure the quality and consistency of synthesized compounds, which underpins reliable structure-activity relationship (SAR) studies and preclinical development. This document details the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Analytical Workflow for Characterization

A systematic analytical workflow is crucial for the unambiguous characterization of this compound and its derivatives. The process begins with chromatographic separation and purity assessment, followed by mass determination and detailed structural elucidation.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_final_characterization Final Characterization Synthesis Synthesis of This compound Product HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC Crude Product LCMS LC-MS Analysis (Mass Confirmation) HPLC->LCMS NMR_1H 1H NMR (Proton Environment) LCMS->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C HRMS High-Resolution MS (Elemental Composition) NMR_13C->HRMS Final_Data Consolidated Data (Structure, Purity, Identity) HRMS->Final_Data

Caption: Analytical workflow for product characterization.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analytical characterization of a synthesized batch of this compound.

ParameterMethodResultSpecification
Purity HPLC (UV, 254 nm)98.7%≥ 98.0%
Molecular Weight LC-MS (ESI+)m/z 211.0, 213.0m/z 211.0, 213.0 (M+H)⁺
Exact Mass HRMS (ESI-TOF)210.9845210.9847 (Calculated for C₈H₈BrN₂)
¹H NMR 400 MHz, DMSO-d₆Conforms to structureConforms to reference
¹³C NMR 100 MHz, DMSO-d₆Conforms to structureConforms to reference

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be adapted by researchers based on the specific instrumentation available.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main product from starting materials, by-products, and other impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity. The peak area of the main product should be expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

This protocol confirms the molecular weight of the target compound.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

  • The same HPLC method as described in section 4.1 can be used.

Procedure:

  • Perform the HPLC separation as detailed in the purity assessment protocol.

  • Divert the column eluent to the ESI-MS detector.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the mass-to-charge ratio (m/z) of the major peak. For this compound, expect to see a characteristic isotopic pattern for bromine with peaks at approximately m/z 211 and 213, corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

4.3.1 ¹H NMR Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the molecular structure.

4.3.2 ¹³C NMR Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters (100 MHz):

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

  • Data Analysis: Identify the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.

Structure Elucidation Pathway

The combination of spectroscopic data provides a clear path to confirming the chemical structure.

Structure_Elucidation cluster_input Input Data cluster_interpretation Interpretation cluster_output Conclusion HPLC_Data HPLC Purity (Single Major Peak) Purity_Confirm Purity Confirmed HPLC_Data->Purity_Confirm MS_Data MS Data (m/z 211/213) MW_Confirm Molecular Weight & Bromine Presence Confirmed MS_Data->MW_Confirm NMR_Data 1H & 13C NMR Spectra Structure_Confirm Proton & Carbon Environment Matches Proposed Structure NMR_Data->Structure_Confirm Final_Structure Structure Elucidated: This compound Purity_Confirm->Final_Structure MW_Confirm->Final_Structure Structure_Confirm->Final_Structure

Caption: Logical pathway for structure elucidation.

By following these detailed analytical protocols and workflows, researchers can confidently characterize this compound and its derivatives, ensuring the quality and integrity of their chemical entities for further research and development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield of the desired product?

Answer:

Low yields in Suzuki couplings involving nitrogen-containing heterocycles like 7-azaindole derivatives are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, debromination of the starting material, and homocoupling of the boronic acid can consume reagents and reduce the yield of the desired product.

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or other reagents can negatively impact the reaction.

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of the catalyst and promote homocoupling.

Question 2: I am observing significant debromination of my this compound starting material. How can I prevent this?

Answer:

Debromination is a common side reaction that leads to the formation of 6-methyl-1H-pyrrolo[2,3-b]pyridine. To minimize this:

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over the debromination pathway.

  • Base Selection: The choice of base can influence the extent of debromination. It is advisable to screen different bases; sometimes a weaker base may be preferable.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of debromination.

Question 3: My main byproduct is the homocoupling of the boronic acid. What are the strategies to avoid this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen. To mitigate this:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

Question 4: The reaction is sluggish and does not go to completion, leaving unreacted starting material. What adjustments can I make?

Answer:

Incomplete conversion can be addressed by several means:

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. Microwave heating can also be an effective way to achieve higher temperatures and shorter reaction times.

  • More Active Catalyst System: Switch to a more active catalyst system. For challenging couplings with heteroaryl halides, palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective.

  • Base Strength: The base may not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Solvent System: The solubility of all components is crucial. A mixture of a polar aprotic solvent like dioxane or THF with water is often effective. For poorly soluble substrates, a solvent screen may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point, based on successful couplings of similar 7-azaindole scaffolds, would be:

  • Catalyst: Pd₂(dba)₃ (2.5-5 mol%) with SPhos (5-10 mol%) as the ligand.[1]

  • Base: Cs₂CO₃ (2 equivalents).[1]

  • Solvent: A mixture of toluene and ethanol (1:1) or dioxane and water (4:1).[1]

  • Temperature: 60-110 °C. It is crucial to perform the reaction under an inert atmosphere.

Q2: Which is a better coupling partner: a boronic acid or a boronic ester (e.g., pinacol ester)?

A2: Boronic acids are generally more reactive. However, they can be prone to protodeboronation, especially under harsh basic conditions or at elevated temperatures. Boronic esters are more stable and less susceptible to this side reaction, which can be advantageous for sluggish couplings that require longer reaction times or higher temperatures. If protodeboronation is a suspected issue, switching to the corresponding pinacol ester is a recommended strategy.

Q3: Can I perform the reaction without protecting the N-H group of the pyrrole ring?

A3: Yes, successful Suzuki couplings have been reported on unprotected N-H azaindoles.[2] However, the acidic N-H can potentially interact with the base and the catalyst. If catalyst inhibition or side reactions involving the N-H are suspected, protection with a suitable group (e.g., PMB, SEM) might be beneficial.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.

Data Presentation

Table 1: Optimization of Reaction Conditions for C3-Arylation of a 7-Azaindole Precursor [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085
2Pd(OAc)₂ (10)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6065
3PdCl₂(dppf) (10)-Cs₂CO₃ (2)Toluene/Ethanol (1:1)6042
4Pd₂(dba)₃ (5)SPhos (5)K₃PO₄ (2)Toluene/Ethanol (1:1)6078
5Pd₂(dba)₃ (5)SPhos (5)K₂CO₃ (2)Toluene/Ethanol (1:1)6055

Reactions were performed with 3-iodo-6-chloro-7-azaindole and phenylboronic acid.

Table 2: Substrate Scope for C3-Arylation of a 7-Azaindole Precursor with Various Boronic Acids [1]

EntryAryl Boronic AcidYield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid89
33-Methylphenylboronic acid93
44-Methoxyphenylboronic acid93
54-Fluorophenylboronic acid79
63,5-Bis(trifluoromethyl)phenylboronic acid67
71-Naphthylboronic acid92
8Benzo[d][3][4]dioxol-5-ylboronic acid76

Reaction conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), in Toluene/Ethanol (1:1) at 60 °C.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%)

  • Phosphine ligand (e.g., SPhos, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol 1:1, or Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product R-R' Reductive_Elimination->Product Reactant_ArX 3-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Reactant_ArX->Oxidative_Addition Reactant_ArB Ar'-B(OR)2 Reactant_ArB->Transmetalation Base Base (e.g., Cs2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is Catalyst/Ligand System Optimal? Start->Check_Catalyst Screen_Catalysts Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Catalysts Yes Check_Base Is Base Effective? Check_Catalyst->Check_Base No Screen_Catalysts->Check_Base Screen_Bases Screen Bases (e.g., Cs2CO3, K3PO4) Check_Base->Screen_Bases Yes Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions No Screen_Bases->Check_Conditions Adjust_Conditions Increase Temperature Consider Microwave Heating Check Solvents Check_Conditions->Adjust_Conditions Yes Check_Side_Reactions Are Side Reactions (Debromination, Homocoupling) Observed? Check_Conditions->Check_Side_Reactions No Adjust_Conditions->Check_Side_Reactions Address_Side_Reactions Ensure Rigorous Degassing Re-evaluate Ligand and Base Use Boronic Ester Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem: Low Yield of the Desired 3-Bromo Product

Possible CauseSuggested Solution
Incomplete Reaction - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for product degradation. - Consider a more reactive brominating agent, such as bromine, if using a milder one like N-bromosuccinimide (NBS). However, be aware that this may increase the formation of side products.
Formation of Multiple Products - Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided to prevent over-bromination. - Maintain a consistent and optimal reaction temperature. Electrophilic aromatic bromination is typically performed at low to ambient temperatures.[1]
Product Degradation - The 7-azaindole core can be sensitive to strongly acidic or basic conditions. Ensure the work-up procedure is as mild as possible. - Analyze the crude reaction mixture to determine if the product is forming and then degrading during purification.

Problem: Presence of a Major, Less Polar Impurity in TLC/LC-MS

Possible CauseSuggested Solution
Di-brominated Product - This is a common side reaction in the bromination of activated aromatic systems. The second bromine atom can add to other positions on the pyrrolo[2,3-b]pyridine ring. - Reduce the stoichiometry of the brominating agent to 1.0 equivalent or slightly less. - Perform the reaction at a lower temperature to increase selectivity. - Consider using a less reactive brominating agent.

Problem: Presence of an Impurity with a Mass of M+78/80 relative to the Product

Possible CauseSuggested Solution
Side-Chain Bromination - Free radical bromination of the methyl group can occur, especially if the reaction is initiated by light or radical initiators, or conducted at high temperatures in non-polar solvents.[1][2] This leads to the formation of 3-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine. - To favor electrophilic aromatic substitution, conduct the reaction in the dark and in a polar aprotic solvent. Avoid radical initiators like AIBN or benzoyl peroxide.[1]

Problem: Difficulty in Product Purification

Possible CauseSuggested Solution
Co-elution of Product and Side Products - If impurities have similar polarities to the desired product, standard column chromatography may be challenging. - Consider alternative purification techniques such as preparative HPLC or crystallization. - Modifying the protecting group on the pyrrole nitrogen (if any) can alter the polarity and may aid in separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound?

A1: The most common side reactions are over-bromination, leading to di-bromo derivatives, and free-radical bromination of the methyl group at the 6-position. The prevalence of each depends on the reaction conditions. Electrophilic conditions tend to favor over-bromination on the ring, while conditions that promote free radicals (heat, light, radical initiators) can lead to bromination of the methyl group.[1][2]

Q2: How can I minimize the formation of di-brominated byproducts?

A2: To minimize di-bromination, you should:

  • Carefully control the stoichiometry of your brominating agent, aiming for a 1:1 molar ratio with your starting material.

  • Perform the reaction at a low temperature to enhance the selectivity for mono-bromination.

  • Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

Q3: My NMR analysis shows a loss of the methyl singlet and the appearance of a new signal. What could this be?

A3: This is indicative of a reaction at the methyl group, likely free-radical bromination, which would convert the -CH₃ group into a -CH₂Br group. The singlet of the methyl protons would be replaced by a new singlet for the methylene protons, typically shifted downfield.

Q4: Is it possible for bromination to occur on the pyridine ring?

A4: While electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine system predominantly occurs at the 3-position of the electron-rich pyrrole ring, substitution on the pyridine ring is less favorable.[3] However, under forcing conditions or with highly activating substituents, trace amounts of pyridine-ring brominated isomers might be formed.

Hypothetical Product Distribution Data

The following table provides a hypothetical overview of how reaction conditions can influence the product distribution in the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. Note: This data is for illustrative purposes and not based on reported experimental results.

Brominating Agent (Equivalents)SolventTemperatureInitiatorDesired Product (%)Di-bromo Product (%)Side-Chain Brominated Product (%)
NBS (1.1)THF0 °CNone8510<5
NBS (1.5)THF25 °CNone6035<5
NBS (1.1)CCl₄80 °CAIBN15580
Br₂ (1.1)CH₂Cl₂0 °CNone7025<5

Experimental Protocols

The following is a representative protocol for the bromination of a 7-azaindole derivative, adapted for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Notes:

  • Protecting the reaction from light is crucial to minimize free-radical side reactions.

  • Slow addition of NBS at low temperature is key to controlling the reaction and minimizing over-bromination.

  • The progress of the reaction should be carefully monitored to avoid prolonged reaction times which might lead to side product formation.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Common Issues start Reaction Complete? low_yield Low Yield of Desired Product start->low_yield No end Purify Product start->end Yes check_impurities Analyze Crude Mixture for Impurities low_yield->check_impurities dibromo Di-bromo Product Detected (M+158/160) check_impurities->dibromo Less Polar Impurity side_chain_bromo Side-Chain Brominated Product (M+78/80) check_impurities->side_chain_bromo Impurity with M+78/80 incomplete_rxn Incomplete Reaction check_impurities->incomplete_rxn Mainly Starting Material optimize_stoich Reduce Brominating Agent Stoichiometry dibromo->optimize_stoich optimize_temp Lower Reaction Temperature dibromo->optimize_temp optimize_conditions Exclude Light Use Polar Aprotic Solvent side_chain_bromo->optimize_conditions extend_rxn Extend Reaction Time Increase Temperature Cautiously incomplete_rxn->extend_rxn optimize_stoich->end optimize_temp->end optimize_conditions->end extend_rxn->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Reaction Pathways for Product and Side Products

ReactionPathways Potential Reaction Pathways start 6-methyl-1H-pyrrolo[2,3-b]pyridine product This compound (Desired Product) start->product Electrophilic Bromination (e.g., NBS, THF, 0°C) side_chain_bromo Side-Chain Brominated Product start->side_chain_bromo Free Radical Bromination (e.g., NBS, CCl4, Light/Heat) dibromo Di-bromo Side Product product->dibromo Further Electrophilic Bromination (Excess Brominating Agent)

Caption: Reaction pathways to the desired product and major side products.

References

Technical Support Center: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical and materials science research.

Troubleshooting Guides

This section addresses common issues observed during the electrophilic bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Insufficiently Activated Brominating Agent For agents like N-Bromosuccinimide (NBS), ensure it is fresh and has been stored properly in a cool, dark, and dry place. Impure or decomposed NBS may be less reactive. Consider recrystallizing NBS from water if its purity is questionable.
Inadequate Reaction Temperature While the reaction is often initiated at 0°C to control exothermicity, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Acetonitrile and dichloromethane are commonly used for NBS brominations. Ensure the solvent is anhydrous, as water can react with the brominating agent.
Incorrect Stoichiometry Ensure the correct molar ratio of the brominating agent to the substrate is used. A slight excess (1.05-1.1 equivalents) of the brominating agent is often employed to drive the reaction to completion.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential CauseRecommended Solution
Reaction Conditions Favoring Multiple Isomers The pyrrolo[2,3-b]pyridine ring system is electron-rich, and while electrophilic substitution is generally favored at the 3-position, other positions can also react.[1] The activating methyl group at the 6-position can also influence regioselectivity. To favor C3-bromination, use a less reactive brominating agent or milder reaction conditions (e.g., lower temperature).
Over-Bromination (Polysubstitution) The high reactivity of the substrate can lead to the formation of di- or even tri-brominated products. To minimize this, add the brominating agent slowly and portion-wise to the reaction mixture at a low temperature (e.g., 0°C) to maintain a low concentration of the electrophile. Using a 1:1 stoichiometry of the substrate to the brominating agent is crucial.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Co-elution of Product and Byproducts The desired 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine may have a similar polarity to the starting material and dibrominated byproducts, making separation by column chromatography challenging.
- Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Presence of Succinimide When using NBS, the succinimide byproduct can sometimes complicate purification.
- Aqueous Workup: After the reaction, quenching with water and washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine, can help remove most of the succinimide.
- Solvent Choice: Performing the reaction in a solvent like chloroform can cause the succinimide to precipitate, allowing for its removal by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system predominantly occurs at the 3-position.[1] Therefore, the expected major product is This compound .

Q2: Which brominating agent is most suitable for this reaction?

A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the regioselective bromination of electron-rich heterocycles like 7-azaindoles. It is generally milder and easier to handle than liquid bromine.

Q3: How can I control the formation of the dibrominated product?

A3: To control dibromination, you should:

  • Use a controlled stoichiometry, typically not exceeding 1.1 equivalents of the brominating agent.

  • Add the brominating agent slowly and in portions to the reaction mixture.

  • Maintain a low reaction temperature, starting at 0°C, and only warming if necessary after monitoring the reaction progress.

Q4: What is a typical workup procedure for an NBS bromination?

A4: A general workup procedure involves:

  • Quenching the reaction mixture with water or a saturated aqueous solution of sodium thiosulfate to destroy any remaining brominating agent.

  • Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.

  • Washing with water and then brine.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Filtering and concentrating the solvent under reduced pressure.

Q5: What analytical techniques are used to confirm the structure of the product?

A5: The structure of the brominated product is typically confirmed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and confirm the position of the bromine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

Experimental Protocols and Data

General Protocol for C3-Bromination using NBS

experimental_workflow start Start dissolve Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous solvent (e.g., ACN or DCM) start->dissolve cool Cool to 0 °C (ice bath) dissolve->cool add_nbs Add NBS (1.05 eq.) portion-wise cool->add_nbs stir Stir at 0 °C to RT Monitor by TLC/LC-MS add_nbs->stir quench Quench reaction (e.g., with Na2S2O3 soln.) stir->quench extract Extract with organic solvent (e.g., DCM or EtOAc) quench->extract wash Wash organic layer (NaHCO3, H2O, brine) extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography (e.g., Hexane/EtOAc) dry->purify end End purify->end

General workflow for the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Anticipated Spectroscopic Data

The following table summarizes the expected 1H and 13C NMR chemical shifts for the starting material and the desired product, based on data for similar compounds. Actual values may vary depending on the solvent and instrument.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
6-methyl-1H-pyrrolo[2,3-b]pyridine H2: ~6.5, H3: ~7.2, H4: ~7.0, H5: ~7.8, CH3: ~2.4, NH: broadC2, C3, C4, C5, C6, C7a, C3a, CH3
This compound H2: ~7.4, H4: ~7.1, H5: ~7.9, CH3: ~2.4, NH: broadC2, C3 (low field shift), C4, C5, C6, C7a, C3a, CH3

Note: Specific peak assignments and coupling constants would require experimental data.

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting common issues during the bromination reaction.

troubleshooting_flowchart start Start Bromination check_conversion Low/No Conversion? start->check_conversion reagent_purity Check Reagent Purity (NBS, Solvent) check_conversion->reagent_purity Yes multiple_products Multiple Products? check_conversion->multiple_products No reaction_conditions Adjust Reaction Conditions (Temp, Time) reagent_purity->reaction_conditions reaction_conditions->start control_stoichiometry Control Stoichiometry (1.05 eq. NBS) multiple_products->control_stoichiometry Yes purification_issue Purification Difficulty? multiple_products->purification_issue No slow_addition Slow, Portion-wise Addition of NBS at 0 °C control_stoichiometry->slow_addition slow_addition->start optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography Yes success Successful Bromination purification_issue->success No recrystallize Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->success

References

Technical Support Center: Purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine from reaction byproducts. The information is tailored for professionals in chemical research and drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Poor Separation of Product and Starting Material (6-methyl-1H-pyrrolo[2,3-b]pyridine) by Column Chromatography

  • Symptom: TLC analysis of column fractions shows co-elution of the desired product and the unreacted starting material.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Polarity The polarity of the eluent may be too high, causing both compounds to move too quickly up the column. Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the proportion of hexane.
Insufficient Column Length or Diameter A short or narrow column may not provide adequate resolution. Use a longer column or a wider one to increase the surface area of the stationary phase, allowing for better separation.
Overloading the Column Applying too much crude material to the column can lead to broad bands and poor separation. As a general guideline, use a silica gel to crude sample weight ratio of 50:1 to 100:1.
Dry Loading vs. Wet Loading If the crude material is not fully soluble in the initial mobile phase, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel and then load the dry powder onto the top of the column.

Problem 2: Presence of Di-brominated Byproduct

  • Symptom: Mass spectrometry or NMR analysis of the purified product indicates the presence of a di-brominated species.

  • Possible Causes & Solutions:

CauseSolution
Over-bromination during Synthesis The reaction conditions may have been too harsh, leading to the formation of di-brominated byproducts. In future syntheses, consider reducing the amount of brominating agent or lowering the reaction temperature.
Similar Polarity to Monobrominated Product The di-brominated product may have a similar polarity to the desired monobrominated product, making separation by standard column chromatography challenging.
Ineffective Purification Method A single purification method may not be sufficient. Consider a sequential purification approach, such as column chromatography followed by recrystallization.

Problem 3: Oily Product After Column Chromatography

  • Symptom: The product obtained after evaporation of the solvent from column fractions is an oil instead of the expected solid.

  • Possible Causes & Solutions:

CauseSolution
Residual Solvent High-boiling point solvents from the chromatography or the reaction itself may be present. Dry the product under high vacuum for an extended period.
Presence of Impurities Impurities can sometimes prevent a compound from crystallizing. Re-purify the material using a different solvent system for chromatography or attempt recrystallization.
Product is Naturally an Oil at Room Temperature While this compound is typically a solid, some closely related derivatives may be oils. Confirm the expected physical state from literature sources if available.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are typically the unreacted starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, and potentially di-brominated products. The bromination of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is known to occur predominantly at the 3-position, making the desired product the major isomer.[1]

Q2: What is a recommended starting solvent system for flash column chromatography?

A good starting point for flash chromatography on silica gel is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the desired product.[2][3] For more polar compounds, a dichloromethane/methanol system can be effective.[3]

Q3: How can I determine the appropriate solvent system for column chromatography?

Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal eluent will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.[2]

Q4: What is a suitable recrystallization solvent for this compound?

Q5: My purified product still shows impurities by NMR. What are my options?

If NMR analysis indicates the presence of persistent impurities, consider the following steps:

  • Re-chromatograph: Use a shallower gradient or a different solvent system to improve separation.

  • Recrystallize: Attempt recrystallization from a different solvent system.

  • Preparative TLC or HPLC: For small quantities of valuable material, preparative thin-layer chromatography or high-performance liquid chromatography can provide high purity.

  • Chemical Quenching: If the impurity is a reactive species (e.g., a boronic acid from a preceding Suzuki coupling), a specific chemical wash or quench might be effective.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-50% ethyl acetate in hexane) based on TLC analysis of the eluting fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Flash Chromatography of Azaindole Derivatives

Compound TypeStationary PhaseMobile PhaseElution Mode
Non-polar to moderately polar azaindolesSilica GelHexane/Ethyl AcetateGradient
Polar azaindolesSilica GelDichloromethane/MethanolGradient
Basic azaindoles (potential for tailing)Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineIsocratic or Gradient

This table provides general guidance. Optimal conditions should be determined empirically for each specific purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column Optimize Solvent System purity_check Purity Check (NMR, LC-MS) column->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Further Purification Needed pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product purification_step Purification Attempt (Column/Recrystallization) start->purification_step analysis Purity Analysis (TLC, NMR, LC-MS) purification_step->analysis is_pure Is Product Pure? analysis->is_pure pure_product Pure Product is_pure->pure_product Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No adjust_params Adjust Parameters (e.g., Solvent, Gradient) troubleshoot->adjust_params re_purify Re-purify adjust_params->re_purify re_purify->analysis

Caption: A decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block.

I. Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems observed during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Cause: Catalyst deactivation is a primary suspect for low or stalled conversions. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium center, leading to catalyst inhibition or poisoning.[1] Other potential causes include suboptimal reaction conditions or poor reagent quality.

Troubleshooting Workflow:

G start Low/No Conversion Observed check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->screen_ligands If catalyst appears deactivated screen_bases Screen Bases (e.g., K3PO4, Cs2CO3 vs. K2CO3) screen_ligands->screen_bases check_reagents Assess Reagent Purity and Stoichiometry screen_bases->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Degassing) check_reagents->optimize_conditions consider_protection Consider N-H Protection of Pyrrole optimize_conditions->consider_protection If issues persist outcome Improved Conversion optimize_conditions->outcome Successful Optimization consider_protection->outcome

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Methodologies:

  • Catalyst and Ligand Screening: The choice of ligand is critical in mitigating catalyst poisoning by N-heterocycles. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[1]

    • Protocol: Set up a parallel screen of reactions using different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Monitor the reaction progress by TLC or LC-MS to identify the most effective combination.

  • Base Selection: The strength and nature of the base can significantly influence the reaction outcome.[2]

    • Protocol: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered to maximize its reactivity.

  • Reagent Quality Control: Impurities in starting materials or solvents can act as catalyst poisons.

    • Protocol: Ensure this compound and the coupling partner are of high purity. Use anhydrous, degassed solvents to prevent catalyst oxidation and unwanted side reactions.

Issue 2: Formation of Palladium Black

Possible Cause: The appearance of a black precipitate is indicative of palladium agglomeration, forming inactive palladium(0) nanoparticles. This can be caused by insufficient ligand stabilization, high reaction temperatures, or impurities.[3]

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help maintain the stability of the active palladium complex.

  • Employ More Robust Ligands: Sterically hindered biaryl phosphine ligands (e.g., Buchwald-type ligands) are often more effective at preventing palladium agglomeration.

  • Moderate Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Evaluate a range of temperatures to find an optimal balance.

  • Ensure Reagent Purity: As with low conversion, impurities can promote the formation of palladium black.

Issue 3: Significant Side Product Formation (e.g., Homocoupling, Debromination)

Possible Cause: Side reactions such as the homocoupling of the boronic acid or debromination of the starting material can become prevalent if the desired cross-coupling pathway is slow.[3]

Troubleshooting Strategies:

  • Optimize Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to favor the cross-coupling reaction.

  • Modify Catalyst System: Bidentate ligands like dppf can sometimes suppress homocoupling compared to monodentate ligands.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to increased side product formation. Monitor the reaction closely and quench it upon completion.

II. Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound prone to catalyst deactivation?

A1: The primary reason is the presence of the pyridine nitrogen atom within the 7-azaindole core. The lone pair of electrons on this nitrogen can coordinate strongly to the palladium catalyst, effectively acting as a ligand and blocking the active sites required for the catalytic cycle. This is a common challenge with nitrogen-rich heterocycles.[1]

Q2: What are the first signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation include:

  • A significant decrease in the reaction rate compared to similar reactions.

  • The reaction stalling before completion, leaving unreacted starting materials.

  • A noticeable color change in the reaction mixture, such as the formation of a black precipitate (palladium black).[3]

  • An increase in the formation of side products like debrominated starting material or homocoupled products.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A3: While Pd(PPh₃)₄ can be effective in some cases, it is often not the optimal choice for challenging substrates like this compound. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ generally provide better results by mitigating catalyst poisoning and promoting the key steps of the catalytic cycle.[1]

Q4: Is it necessary to protect the pyrrole N-H during the coupling reaction?

A4: While not always mandatory, N-H protection of the pyrrole ring can sometimes improve reaction outcomes, particularly in Buchwald-Hartwig aminations. The acidic N-H can interfere with the basic conditions of the reaction. However, some modern catalyst systems are tolerant of unprotected N-H groups. If you are experiencing persistent issues, considering a protecting group strategy (e.g., SEM, Boc) may be beneficial.

III. Data Presentation

The following tables summarize the impact of various reaction parameters on the outcome of cross-coupling reactions with 7-azaindole derivatives, providing a basis for optimization.

Table 1: Ligand Effects on Suzuki-Miyaura Coupling of Bromopyridines

LigandGeneral CharacteristicsExpected Outcome with this compound
PPh₃Less bulky, less electron-richModerate to low yields, potential for catalyst deactivation.
SPhosBulky, electron-rich biaryl phosphineGenerally improved yields and faster reaction rates.
XPhosVery bulky, electron-rich biaryl phosphineOften provides high yields, especially with challenging substrates.
RuPhosBulky, electron-rich biaryl phosphineAnother excellent option for difficult couplings.
dppfBidentate ferrocenyl phosphineCan be effective and may reduce homocoupling.

Table 2: Base Selection in Palladium-Catalyzed Cross-Coupling Reactions

BaseStrengthCommon Applications & Considerations
K₂CO₃ModerateOften used in Suzuki couplings, but may be less effective for challenging substrates.
K₃PO₄StrongA common and often effective base for both Suzuki and Buchwald-Hartwig reactions.
Cs₂CO₃StrongHighly effective base, often used to improve yields in difficult couplings.
NaOtBuVery StrongPrimarily used in Buchwald-Hartwig aminations; can be too harsh for some substrates.

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

V. Visualizations

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br Poisoning Pyridine-N Coordination Pd0->Poisoning Substrate PdII Ar-Pd(II)-Br(L2) OA->PdII TM Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) PdII->TM Ar'B(OH)2 or R2NH PdII_couple Ar-Pd(II)-Ar'(L2) or Ar-Pd(II)-NR2(L2) TM->PdII_couple RE Reductive Elimination PdII_couple->RE RE->Pd0 Regeneration Product Ar-Ar' or Ar-NR2 Product RE->Product Inactive_Complex Inactive [Pd]-N Complex Poisoning->Inactive_Complex

Caption: Simplified catalytic cycle and a key deactivation pathway.

References

improving the regioselectivity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the regioselectivity of the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The primary challenge is achieving high regioselectivity during the electrophilic bromination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole) starting material. The pyrrole ring is electron-rich and reactive towards electrophiles, but substitution can potentially occur at multiple positions. The desired product is the C3-bromo isomer, which is the kinetically favored product in the electrophilic substitution of 1H-pyrrolo[2,3-b]pyridines.[1] However, improper reaction conditions can lead to the formation of isomeric byproducts or di-brominated species.

Q2: What are the most common brominating agents for this synthesis?

N-Bromosuccinimide (NBS) is the most widely used reagent for this transformation.[2] It is a convenient and solid source of electrophilic bromine that is generally more selective than liquid bromine (Br₂). The choice of solvent and temperature is critical when using NBS to favor electrophilic aromatic substitution over other potential pathways like radical bromination.

Q3: How does the 6-methyl group influence the bromination reaction?

The 6-methyl group is on the pyridine ring and has a minimal electronic effect on the reactivity of the pyrrole ring. However, it presents a potential site for a side reaction: benzylic bromination. Under radical conditions (e.g., using AIBN as an initiator or refluxing in CCl₄), NBS can brominate the methyl group.[3] Therefore, conditions must be controlled to favor the desired electrophilic aromatic substitution on the pyrrole ring.

Q4: Can protecting groups be used to improve regioselectivity?

Yes, N-protection of the pyrrole nitrogen is a highly effective strategy to enhance C3-regioselectivity. Protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc) can prevent N-bromination and sterically hinder substitution at the C2 position, thus directing the electrophile almost exclusively to the C3 position.[4][5] The choice of protecting group depends on its stability to the bromination conditions and the ease of its subsequent removal.

Q5: What are the typical isomeric byproducts?

The most common byproduct is the 2-bromo isomer. Depending on the reaction conditions, small amounts of di-brominated products (e.g., 2,3-dibromo) may also be formed, especially if an excess of the brominating agent is used. If radical conditions are inadvertently employed, 3-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine could also be a potential impurity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-bromo product. 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Non-optimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If stalled, consider adding a small additional portion of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). 3. Optimize the temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Formation of significant amounts of 2-bromo isomer. 1. Reaction conditions are not sufficiently selective. 2. Steric hindrance at the C3 position.1. Use a less reactive brominating agent or change the solvent. Polar aprotic solvents like DMF or THF often favor C3 substitution. 2. Implement an N-protecting group strategy (e.g., Boc or Ts) to sterically block the C2 position and direct bromination to C3.
Presence of di-brominated byproducts. 1. Excess of brominating agent used. 2. Reaction run for too long after completion.1. Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the brominating agent. Add the agent portion-wise and monitor the reaction progress closely by TLC. 2. Quench the reaction as soon as the starting material is consumed.
Bromination of the 6-methyl group is observed. The reaction is proceeding via a radical pathway instead of an electrophilic pathway.1. Avoid radical initiators (like AIBN or benzoyl peroxide) and high temperatures with non-polar solvents (like CCl₄).[3] 2. Perform the reaction in the dark to prevent light-induced radical formation. 3. Use polar solvents like DMF or THF which favor ionic, electrophilic pathways.
Difficulty in purifying the 3-bromo isomer from byproducts. Isomers have similar polarities.1. Use a high-resolution silica gel column chromatography system. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective. 2. If separation is still difficult, consider recrystallization from a suitable solvent system. 3. Derivatization of the mixture (e.g., N-protection) may alter the polarities enough to allow for easier separation, followed by deprotection.

Data Summary

The following tables summarize typical conditions and the impact of protecting groups on the regioselectivity of bromination for the 7-azaindole core. These can be used as a starting point for optimizing the synthesis of the 6-methyl derivative.

Table 1: Comparison of Bromination Conditions for the 7-Azaindole Core

Brominating AgentSolventTemperature (°C)Typical Regioselectivity (C3 vs. others)Typical Yield (%)Notes
NBS (1.1 eq)DMF0 to RTHigh (>95:5)85-95Generally the preferred method for high C3 selectivity.
NBS (1.1 eq)THF0 to RTGood (>90:10)80-90Another good option, can be easier to remove post-reaction.
NBS (1.1 eq)CH₂Cl₂0 to RTModerate (can vary)70-85Lower polarity may lead to reduced selectivity.
Br₂ (1.1 eq)Acetic AcidRTGood80-90More hazardous to handle than NBS; can lead to over-bromination.
NBS (1.1 eq)CCl₄ / AIBNRefluxPoor (Benzylic)VariableNot recommended . These conditions favor radical bromination of the methyl group.[3]

Table 2: Effect of N-Protecting Groups on C3-Bromination with NBS

Protecting GroupInstallation ReagentDeprotection ConditionC3-SelectivityAdvantageDisadvantage
Tosyl (Ts) TsCl, Base (e.g., NaH)Strong Base (e.g., NaOH) or Reducing agentsExcellentRobust, stable to many conditions.Harsh deprotection conditions.
Boc Boc₂O, DMAPAcid (e.g., TFA) or HeatExcellentEasily removed under mild acidic conditions.[5]May not be stable to some subsequent reaction conditions.
Benzenesulfonyl (Bs) BsCl, BaseMg/MeOHExcellentProvides high selectivity.Requires specific deprotection methods.

Experimental Protocols

Protocol 1: Direct C3-Bromination using NBS in DMF

This protocol is optimized for high regioselectivity towards the 3-position without a protecting group.

  • Preparation: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: N-Boc Protected C3-Bromination

This protocol uses a tert-butoxycarbonyl (Boc) protecting group to ensure high regioselectivity.

  • Protection:

    • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Concentrate the mixture and purify by column chromatography to obtain N-Boc-6-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Bromination:

    • Dissolve the N-Boc protected compound (1.0 eq) in THF or DMF and cool to 0 °C.

    • Add NBS (1.05 eq) portion-wise.

    • Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).

    • Perform an aqueous work-up as described in Protocol 1.

  • Deprotection:

    • Dissolve the purified N-Boc-3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract with DCM, dry the organic layer, and concentrate to yield the final product.

Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows discussed.

Caption: Regioselectivity in the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

workflow cluster_prep cluster_reaction cluster_workup start Dissolve Starting Material in Anhydrous Solvent protect Optional: N-Protection (e.g., Boc) start->protect To improve selectivity cool Cool to 0 °C under N₂ start->cool protect->cool add_nbs Add NBS (1.05 eq) portion-wise cool->add_nbs stir Stir and Monitor (TLC / LC-MS) add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify deprotect Optional: Deprotection purify->deprotect If protected product Final Product purify->product deprotect->product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic start Analyze Crude Product (NMR / LC-MS) outcome1 Low Conversion start->outcome1 Problem outcome2 Mixture of Isomers (2-bromo present) start->outcome2 Problem outcome3 Benzylic Bromination Observed start->outcome3 Problem outcome4 High Purity of 3-Bromo Product start->outcome4 Success sol1 Increase Reaction Time or Temperature Slightly outcome1->sol1 Solution sol2 Switch to Polar Solvent (DMF) Use N-Protecting Group outcome2->sol2 Solution sol3 Ensure Non-Radical Conditions (Dark, No Initiators, Polar Solvent) outcome3->sol3 Solution

Caption: Logic diagram for troubleshooting common synthesis issues.

References

troubleshooting low yield in 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The advice is structured in a question-and-answer format to directly address common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: Why am I consistently observing low to no product yield in my coupling reaction?

Answer: Low yields in coupling reactions with this compound can stem from several factors. The 7-azaindole scaffold is known to be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2][3] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[1][2] Consider using specialized ligands that can shield the metal center or employing N-protection of the pyrrole nitrogen.[2][4]

  • Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical.[4][5][6] Optimization of these parameters is often necessary for challenging substrates.

  • Poor Substrate Quality: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.

  • Oxygen Contamination: Palladium-catalyzed reactions are sensitive to oxygen.[5] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][7]

Question 2: Should I protect the N-H group of the pyrrole ring?

Answer: N-protection of the 7-azaindole core can sometimes be beneficial, although not always strictly necessary. In some cases, N-alkylation has been shown to lead to higher yields.[2] However, efficient coupling methods for unprotected halo-7-azaindoles have also been developed.[8]

  • When to consider N-protection: If you are observing significant side reactions or catalyst deactivation, protecting the pyrrole nitrogen with a suitable group (e.g., Benzyl, SEM, or Boc) can prevent N-arylation and may improve solubility and yield.[4][9]

  • When to proceed without N-protection: Modern catalyst systems with bulky electron-rich ligands can often achieve high selectivity for C-Br activation over N-H functionalization, making protection unnecessary.[8]

Suzuki-Miyaura Coupling

Question 3: I am observing significant debromination of my starting material and/or homocoupling of my boronic acid in a Suzuki reaction. What can I do?

Answer: Debromination and homocoupling are common side reactions in Suzuki couplings.[10]

  • To minimize debromination: This side reaction can be promoted by certain bases and high temperatures. Consider screening different bases (K₃PO₄ is often a good choice for challenging couplings) and lowering the reaction temperature.[3] Using a more active catalyst system, such as one with a Buchwald ligand (e.g., XPhos, SPhos), can promote the desired cross-coupling over debromination.[10]

  • To minimize homocoupling: Homocoupling of the boronic acid is often caused by the presence of oxygen.[3] Ensure rigorous degassing of your solvents and reaction vessel.[5][11] Using a Pd(0) source or an efficient precatalyst can also reduce the amount of Pd(II) species that may promote homocoupling.[3]

Troubleshooting Suzuki-Miyaura Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Inappropriate base.Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often effective for heteroaryl bromides.[3]
Protodeboronation of boronic acid.Use an anhydrous solvent and consider switching to a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.
Debromination High reaction temperature.Lower the reaction temperature and monitor the reaction progress carefully.
Inefficient catalyst system.Switch to a more active catalyst/ligand combination (e.g., a G2 or G3 precatalyst with a Buchwald ligand).[10]
Homocoupling Oxygen in the reaction mixture.Ensure thorough degassing of all reagents and solvents.[3][5]
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst.[3]

General Suzuki-Miyaura Protocol for this compound

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF).[12]

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with argon or nitrogen.[3][7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[14]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination is giving low yields. How can I improve it?

Answer: The Buchwald-Hartwig amination of 7-azaindole derivatives can be challenging. Success is highly dependent on the combination of ligand, palladium precatalyst, and base.

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are generally required. Ligands like Xantphos, SPhos, and RuPhos have been shown to be effective for the amination of bromo-7-azaindoles.[4][8]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be substrate-dependent, so screening may be necessary.[6][15]

  • Palladium Source: Using advanced palladium precatalysts (e.g., G2 or G3 precatalysts) can improve reaction reliability and activity.[8]

Troubleshooting Buchwald-Hartwig Amination

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Ineffective ligand.Screen bulky biaryl phosphine ligands such as Xantphos, XPhos, or RuPhos.[4][8]
Incorrect base.Test strong bases like NaOtBu, LiOtBu, or Cs₂CO₃.[6]
Catalyst inhibition.Ensure anhydrous and anaerobic conditions. Consider N-protection if side reactions at the pyrrole nitrogen are suspected.[4]
Side Reactions Reaction with pyrrole N-H.Use a catalyst system known for high selectivity (e.g., specific palladium precatalysts) or protect the N-H group.[8]
Hydrodehalogenation.Lower the reaction temperature or screen different ligand/base combinations.

General Buchwald-Hartwig Amination Protocol

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G2, 1-5 mol%), the ligand (if not using a precatalyst), the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).[4][8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).[4][7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).[4]

  • Work-up: Cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling

Question 5: What are the key parameters for a successful Sonogashira coupling with this compound?

Answer: The Sonogashira reaction couples terminal alkynes with aryl halides. For 7-azaindole substrates, key considerations include the catalyst system (both palladium and copper) and the base.

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[1][16] Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often acting as both the base and part of the solvent system.[1]

  • Solvent: Solvents like DMF or THF are commonly employed.[1]

Troubleshooting Sonogashira Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Inefficient catalyst system.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[16][18]
Catalyst poisoning.Consider using N-protected starting material.[2]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen with copper co-catalyst.Ensure rigorous degassing. Switch to a copper-free Sonogashira protocol.[17]
No Reaction Low reactivity of the aryl bromide.Increase the reaction temperature or switch to a more active palladium catalyst.

General Sonogashira Coupling Protocol

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF).[1]

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) iodide (1-10 mol%), and the amine base (e.g., Et₃N, 2-3 equiv.).[1][16]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC or LC-MS.[1]

  • Work-up: Once complete, filter the reaction mixture to remove salts, dilute with an organic solvent, and wash with water or ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield in Coupling Reaction catalyst Review Catalyst System start->catalyst Is catalyst appropriate? conditions Assess Reaction Conditions start->conditions Are conditions optimized? reagents Check Reagent Quality start->reagents Are reagents pure & dry? catalyst_sol Use bulky ligand (XPhos, SPhos) Use advanced precatalyst (G2/G3) Consider N-protection catalyst->catalyst_sol conditions_sol Screen bases (K3PO4, Cs2CO3, NaOtBu) Screen solvents (Dioxane, Toluene) Ensure rigorous degassing Adjust temperature conditions->conditions_sol reagents_sol Purify starting materials Use anhydrous solvents Degas all liquids reagents->reagents_sol rerun Re-run Optimized Reaction catalyst_sol->rerun conditions_sol->rerun reagents_sol->rerun Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Azaindole, Boronic Acid, Base add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Degas Mixture (Vacuum/Inert Gas) add_solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool & Quench (add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product product purify->product

References

minimizing homocoupling of boronic acids in reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acids in Reactions with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving this compound. The focus is on minimizing the formation of the undesired homocoupling byproduct of the boronic acid.

Troubleshooting Guide

Issue: Significant Formation of Homocoupled Byproduct

If you are observing a significant amount of the boronic acid dimer in your reaction, consult the following troubleshooting workflow and the detailed suggestions below.

troubleshooting_workflow start High Homocoupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing degas_yes Yes check_degassing->degas_yes degas_no No check_degassing->degas_no check_catalyst Are you using a Pd(II) precatalyst? degas_yes->check_catalyst improve_degassing Improve Degassing: - Sparge solvents with N2/Ar - Use freeze-pump-thaw cycles degas_no->improve_degassing improve_degassing->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No check_catalyst->catalyst_no add_reductant Consider adding a mild reducing agent (e.g., potassium formate) or switch to a Pd(0) source. catalyst_yes->add_reductant check_ligand Is the ligand appropriate? catalyst_no->check_ligand add_reductant->check_ligand ligand_yes Yes check_ligand->ligand_yes ligand_no No check_ligand->ligand_no check_base Is the base optimal? ligand_yes->check_base change_ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_no->change_ligand change_ligand->check_base base_yes Yes check_base->base_yes base_no No check_base->base_no end Homocoupling Minimized base_yes->end change_base Screen weaker inorganic bases (e.g., K2CO3, K3PO4). base_no->change_base change_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction with this compound?

A1: Homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1] Rigorous exclusion of oxygen is crucial to suppress this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2] This can be a significant issue at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.

homocoupling_mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Palladium(II)-Mediated Homocoupling Pd0 Pd(0) PdII_O2 Pd(II) Pd0->PdII_O2 Oxidation O2 O₂ homocoupling_product_O2 R-R PdII_O2->homocoupling_product_O2 Reaction with Boronic Acid two_boronic_acid_O2 2 R-B(OH)₂ homocoupling_product_O2->Pd0 Regeneration PdII_prec Pd(II) Precatalyst homocoupling_product_pdii R-R PdII_prec->homocoupling_product_pdii Reaction with Boronic Acid two_boronic_acid_pdii 2 R-B(OH)₂ Pd0_prec Pd(0) homocoupling_product_pdii->Pd0_prec Reduction

Caption: Mechanisms of boronic acid homocoupling.

Q2: How can I effectively remove oxygen from my reaction?

A2: Rigorous degassing of solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[3] Common techniques include:

  • Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30 minutes) can displace dissolved oxygen.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective for complete oxygen removal.

Q3: How does the choice of palladium source and ligand affect homocoupling?

A3: The selection of the palladium source and ligand is critical.

  • Palladium Source: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is often preferred as it circumvents the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[4] If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[3]

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for coupling with heteroaromatic halides.[2] These ligands can accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling reaction more favorable than homocoupling.[2][4]

Q4: What is the role of the base in minimizing homocoupling?

A4: The base is essential for the transmetalation step, but an improper choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling. The optimal base is often substrate-dependent and may require screening.

Quantitative Data from Analogous Systems

While specific data for this compound is limited in the public domain, the following tables summarize findings from studies on structurally related N-heterocyclic compounds. This data can guide the optimization of your reaction conditions.

Table 1: Effect of Catalyst and Base on the Suzuki Coupling of Bromoindazoles

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃DMEModerate
2PdCl₂(dppf)K₂CO₃DMEHigh
3Pd(OAc)₂/SPhosK₃PO₄MeCN/H₂OHigh

Data adapted from studies on 5-bromoindazoles.

Table 2: Influence of Reaction Conditions on Homocoupling

ParameterConditionImpact on HomocouplingRationale
Atmosphere Reaction run under airIncreaseOxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[3]
Rigorously degassed (N₂/Ar)DecreaseMinimizes the concentration of dissolved oxygen.[3]
Palladium Source Pd(OAc)₂Potential IncreasePd(II) can directly react with the boronic acid to form the homocoupled product.[2]
Pd(PPh₃)₄ (Pd(0))DecreaseAvoids the initial Pd(II)-mediated homocoupling pathway.[2]
Ligand PPh₃Moderate
SPhos/XPhosDecreaseBulky, electron-rich ligands accelerate the desired cross-coupling over homocoupling.[2][4]
Base NaOHPotential IncreaseStrong bases can sometimes promote side reactions.
K₂CO₃ / K₃PO₄DecreaseMilder bases are often associated with lower levels of homocoupling.

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using a Pd(II) Precatalyst
  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the chosen ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Using a Pd(0) Precatalyst
  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

References

effect of base and solvent on 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The information provided is based on established methodologies for similar 7-azaindole scaffolds and aims to offer a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The bromine atom at the 3-position of the this compound scaffold makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]

Q2: Is N-protection of the pyrrole nitrogen necessary before performing cross-coupling reactions?

A2: N-protection of the pyrrole nitrogen in this compound is a critical consideration that can significantly impact reaction outcomes. The acidic N-H proton can interfere with organometallic reagents and bases used in cross-coupling reactions, leading to side reactions and lower yields.

  • When to protect: For reactions employing strong bases (e.g., NaOtBu, LiHMDS) or highly reactive organometallic reagents, N-protection is often recommended to prevent deprotonation and potential N-arylation or other side reactions. A common protecting group for this scaffold is the tosyl (Ts) group.[2]

  • When protection might be omitted: In some cases, with weaker inorganic bases like K₂CO₃ or K₃PO₄, the reaction may proceed without N-protection. However, this often requires careful optimization of reaction conditions.

Q3: What are the key factors to consider when choosing a base for a cross-coupling reaction with this substrate?

A3: The choice of base is crucial and depends on the specific reaction and the coupling partners.

  • Suzuki-Miyaura Coupling: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice can influence the reaction rate and the tolerance of functional groups on the coupling partners.

  • Buchwald-Hartwig Amination: Stronger bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, milder conditions might be explored.

  • Sonogashira Coupling: A combination of a copper(I) co-catalyst and an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard.

Q4: How does the choice of solvent affect the reactivity of this compound?

A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics and product distribution.

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used for Suzuki and Buchwald-Hartwig reactions as they are generally good at dissolving the polar starting materials and organometallic intermediates.

  • Aromatic Hydrocarbons: Toluene is another common solvent, particularly for Buchwald-Hartwig aminations.

  • Solvent Mixtures: For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to facilitate the dissolution of the inorganic base.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling point solvent.
N-H interferenceConsider N-protection of the pyrrole nitrogen with a suitable protecting group (e.g., Tosyl).
Debromination of starting material Proto-deboronation of the boronic acidUse anhydrous solvents and ensure all reagents are dry. Consider using a boronate ester instead of a boronic acid.
Reductive dehalogenationUse a less reactive palladium catalyst/ligand system. Lower the reaction temperature.
Formation of side products Homocoupling of the boronic acidOptimize the stoichiometry of the reactants. Add the boronic acid slowly to the reaction mixture.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low yield of desired amine Catalyst inhibitionThe amine substrate or product might be coordinating to the palladium center. Use a more electron-rich and sterically hindered ligand.
N-arylation of the pyrrole nitrogenProtect the pyrrole nitrogen before the coupling reaction.
Base-sensitive functional groups on substratesUse a milder base if possible, though this may require a more active catalyst system.
Hydrodehalogenation of the starting material β-hydride elimination from the palladium-amido complexUse a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature might also help.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Formation of Glaser coupling byproduct (alkyne homocoupling) Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen).
Incorrect Cu(I)/Pd ratioOptimize the ratio of the copper co-catalyst to the palladium catalyst.
Low conversion Inactive catalystEnsure the palladium and copper catalysts are of good quality.
Steric hindranceFor sterically demanding alkynes, a more active catalyst system or higher reaction temperatures may be necessary.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

N-Tosylation of this compound[2]
  • To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (5.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq).

  • Add p-toluenesulfonyl chloride (TosCl) (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-6-methyl-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine.

General Procedure for Suzuki-Miyaura Coupling
  • In a dry Schlenk flask under an inert atmosphere, combine this compound (or its N-protected derivative) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-methyl-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add this compound (or its N-protected derivative) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions on analogous 3-bromo-7-azaindole scaffolds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole Analogues

EntryAryl Boronic AcidBaseSolventCatalyst (mol%)Ligand (mol%)Temp (°C)Yield (%)
1Phenylboronic acidK₂CO₃Dioxane/H₂OPd(PPh₃)₄ (5)-100>80
24-Methoxyphenylboronic acidK₃PO₄Toluene/H₂OPd(OAc)₂ (2)SPhos (4)90>85
33-Thienylboronic acidCs₂CO₃DMFPdCl₂(dppf) (3)-80>75

Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Protected 3-Bromo-7-azaindole Analogues

EntryAmineBaseSolventCatalyst (mol%)Ligand (mol%)Temp (°C)Yield (%)
1MorpholineNaOtBuToluenePd₂(dba)₃ (2)BINAP (3)100>90
2AnilineK₃PO₄DioxanePd(OAc)₂ (2)XPhos (4)110>80
3BenzylamineCs₂CO₃DioxanePdCl₂(dppf) (3)-90>85

Table 3: Representative Conditions for Sonogashira Coupling of 3-Bromo-7-azaindole Analogues

EntryAlkyneBaseSolventCatalyst (mol%)Co-catalyst (mol%)Temp (°C)Yield (%)
1PhenylacetyleneEt₃NTHFPd(PPh₃)₂Cl₂ (3)CuI (5)RT>90
2TrimethylsilylacetyleneDIPEADMFPd(PPh₃)₄ (5)CuI (10)50>85
31-HeptyneEt₃NDioxanePdCl₂(dppf) (3)CuI (5)60>80

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Start 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine Protect N-Protection (Optional) Start->Protect Protected_SM N-Protected Starting Material Protect->Protected_SM Yes Coupling Palladium-Catalyzed Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Protect->Coupling No Protected_SM->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reactants Coupling Partner (Boronic Acid, Amine, Alkyne) Base, Solvent, Catalyst, Ligand Reactants->Coupling Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low or No Reaction CheckCatalyst Check Catalyst Activity & Ligand Choice Start->CheckCatalyst CheckBase Evaluate Base Strength & Solubility Start->CheckBase CheckSolvent Assess Solvent Polarity & Temperature Start->CheckSolvent CheckProtection Consider N-H Interference Start->CheckProtection ChangeCatalyst Use Fresh Catalyst/ Different Ligand CheckCatalyst->ChangeCatalyst ChangeBase Switch to Stronger/ More Soluble Base CheckBase->ChangeBase ChangeSolvent Use Higher Boiling/ More Polar Solvent CheckSolvent->ChangeSolvent ProtectN Implement N-Protection Strategy CheckProtection->ProtectN

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the workup procedure to remove palladium catalysts and provides potential solutions.

Issue 1: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the final state of the palladium catalyst (e.g., different oxidation states or coordination environments) at the end of the reaction. The nitrogen atoms in the pyridine ring and the pyrrole moiety of this compound can act as ligands, forming stable complexes with palladium, which can complicate its removal.[1]

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure before implementing the palladium removal step to minimize variability in the palladium species.[2]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[2]

    • Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

Issue 2: Significant Product Loss During Palladium Removal

  • Possible Cause: The product, this compound or its derivatives, may be adsorbing to the solid support used for palladium removal (e.g., activated carbon, silica-based scavengers).

  • Troubleshooting Steps:

    • Screen Different Scavengers/Adsorbents: Test a variety of materials to find one with high selectivity for palladium and low affinity for your product.[2]

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for product binding.[2][3]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[2][3]

    • Consider Alternative Purification Methods: If product loss remains high, methods like crystallization or liquid-liquid extraction might be more suitable.[4][5]

Issue 3: Filtration of Palladium Black is Ineffective

  • Possible Cause: The formation of colloidal or very fine palladium particles that can pass through standard filtration media. This can occur due to the decomposition of the palladium catalyst during the reaction.[4][6]

  • Troubleshooting Steps:

    • Use a Finer Filter Aid: Employ a thicker pad of Celite or a membrane filter with a smaller pore size.

    • Induce Agglomeration: Sometimes, briefly stirring the mixture with a small amount of a different solvent can cause the fine particles to agglomerate, making them easier to filter.

    • Switch to a Scavenging Technique: Soluble palladium species or very fine particles are often better removed by chemical scavengers that bind the palladium, allowing for easier filtration of the scavenger-palladium complex.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reactions involving this compound?

The most prevalent methods for palladium removal in pharmaceutical ingredient synthesis include:

  • Filtration through Celite: Effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[3][4]

  • Adsorption on Activated Carbon: A common and cost-effective method for removing soluble palladium species.[2][7]

  • Use of Metal Scavengers: These are solid-supported or soluble reagents with high affinity for palladium, such as thiol- or amine-functionalized silica or resins (e.g., trimercaptotriazine (TMT)).[7][8][9]

  • Crystallization: Can be effective in leaving palladium impurities in the mother liquor.[5][8]

  • Liquid-Liquid Extraction: Partitioning the palladium species into an aqueous phase, sometimes with the aid of a chelating agent.[4]

Q2: How do I choose the best palladium removal method for my specific reaction?

The choice of method depends on several factors, including the nature of the palladium species (heterogeneous vs. homogeneous), the properties of your product, the solvent system, and the desired level of purity. The following workflow can guide your decision-making process.

G start Reaction Workup Complete pd_state Is the Palladium Heterogeneous (e.g., Pd/C, Pd black)? start->pd_state filtration Filtration through Celite pd_state->filtration Yes scavenging Use Metal Scavenger (e.g., Thiol-silica, TMT) pd_state->scavenging No (Soluble) analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging > 10 ppm end Product Meets Purity Specs analysis1->end < 10 ppm analysis2 Analyze Pd Content (e.g., ICP-MS) scavenging->analysis2 activated_carbon Activated Carbon Treatment activated_carbon->analysis2 crystallization Crystallization crystallization->analysis2 analysis2->activated_carbon > 10 ppm, try another method analysis2->crystallization > 10 ppm, try another method analysis2->end < 10 ppm

Decision workflow for selecting a palladium removal method.

Q3: What is Celite and how does it aid in palladium removal?

Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, it is typically used to trap fine particles of heterogeneous palladium catalysts (like palladium black) that might otherwise pass through standard filter paper.[3][4] A pad of Celite is prepared in a filter funnel, and the reaction mixture is passed through it.[4]

Q4: Are there any safety considerations when handling palladium catalysts and scavengers?

Yes. Palladium catalysts, especially finely divided ones like palladium on carbon, can be pyrophoric and should be handled with care, typically under an inert atmosphere when dry. Always consult the Safety Data Sheet (SDS) for the specific catalyst and any scavengers used.

Data Presentation

The efficiency of various palladium removal methods can vary significantly depending on the specific reaction conditions and the nature of the product. The following table summarizes typical efficiencies reported in the literature for API synthesis.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Notes
Aqueous Workup Only >1000>1000LowGenerally insufficient for API purity.[10]
Flash Column Chromatography >1000<100 (average)~90%Can be effective, but some products may still retain >100 ppm.[10][11]
Trimercaptotriazine (TMT) Treatment 600 - 65020 - 6090 - 97%Effective for precipitating soluble palladium.[9]
Activated Charcoal 223920>99%Can be very effective, but potential for product loss.[7]
Column Chromatography + Scavenging Resin High<50>95%A reliable two-step method for achieving low palladium levels.[11]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite

This method is suitable for removing heterogeneous palladium catalysts.

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper and gently compact it to form a level bed.[3]

  • Pre-wet the Pad: Wash the Celite pad with the solvent used in the reaction mixture.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and then slowly pour it onto the Celite pad. Apply gentle suction.

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[3]

  • Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.[3]

  • Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]

Protocol 2: Palladium Removal using Activated Carbon

This method is effective for removing soluble palladium species.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[2]

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite and carbon pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and washings, and concentrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 3: Palladium Removal using a Solid-Supported Scavenger

This protocol is for using scavenger resins, such as those with thiol or amine functional groups.

  • Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM).[2]

  • Add Scavenger: Add the selected solid-supported scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal conditions should be determined experimentally.[2]

  • Filtration: Filter the mixture to remove the solid scavenger. A simple gravity or suction filtration is usually sufficient.[2]

  • Washing: Wash the scavenger on the filter with a small amount of fresh solvent to recover any entrained product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the final palladium concentration in the product via ICP-MS.

G cluster_prep Preparation cluster_treatment Palladium Removal Treatment cluster_separation Separation cluster_analysis Analysis dissolve Dissolve Crude Product in Suitable Solvent add_adsorbent Add Scavenger or Activated Carbon dissolve->add_adsorbent stir Stir for 1-18 hours (RT or elevated temp.) add_adsorbent->stir filter Filter through Celite Pad stir->filter wash Wash Pad with Fresh Solvent filter->wash concentrate Combine & Concentrate Filtrate wash->concentrate icpms Analyze Residual Pd by ICP-MS concentrate->icpms

General experimental workflow for palladium removal.

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in numerous biologically active compounds, including Janus kinase (JAK) inhibitors.[1][2][3] Functionalization at the C3-position is often key to modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are the workhorse for achieving this. This guide provides an objective comparison of the reactivity of 3-bromo- and 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in three seminal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The fundamental difference in reactivity between the iodo and bromo analogs lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. Consequently, 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is generally more reactive than its bromo counterpart, often leading to higher yields, shorter reaction times, and milder reaction conditions.

Quantitative Reactivity Comparison

The following tables summarize representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, highlighting the superior performance of the 3-iodo substrate. While direct comparative studies for the 6-methyl substituted analogs under identical conditions are not extensively reported, the data presented for closely related 7-azaindole systems and the established principles of reactivity provide a strong basis for comparison.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosToluene/Ethanol (1:1), Cs₂CO₃, 60 °C, open flask85[4]
3-Bromo-7-azaindolePhenylboronic acidPd(PPh₃)₄Dioxane/H₂O, K₃PO₄, 100 °CGood to Excellent (qualitative)[5]

Note: The data for the iodo-compound is for a 6-chloro-1-methyl analog, which is expected to have similar reactivity at the 3-position. The data for the bromo-compound is for the parent 7-azaindole and is qualitative.

Table 2: Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
3-Iodo-7-azaindole derivativeTerminal AlkynePdCl₂(PPh₃)₂ / CuIDMF, Et₃N, RT to 60 °CHigh (qualitative)[6][7]
3-Bromo-7-azaindole derivativeTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, 60 °CModerate to Good (qualitative)General literature

Table 3: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
3-Iodo-7-azaindoleVarious aminesPd₂(dba)₃ / XantphosDioxane, Cs₂CO₃, 110 °CHigh (qualitative)General literature
3-Bromo-7-azaindoleVarious aminesPd(OAc)₂ / BINAPToluene, NaOtBu, 100 °CGood (qualitative)[8]

Note: The choice of catalyst and conditions can vary significantly, but the iodo-substrate generally allows for a broader substrate scope and milder conditions.

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • To an open flask, add 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.

  • Add the toluene/ethanol solvent mixture.

  • To this suspension, add Pd₂(dba)₃ and SPhos.

  • Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling of 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 60 °C as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, BINAP, and NaOtBu.

  • Add the this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Visualizing the Workflow and Signaling Pathway

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, and Base B Add Solvent A->B C Add Catalyst System (Palladium Source + Ligand) B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterized Product J->K

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of many kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. These enzymes are crucial in the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Inhibition of this pathway is a therapeutic strategy for autoimmune diseases and some cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 6-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its derivatization, particularly at the 3-position, has been a key strategy in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into how modifications of this core structure influence biological activity. The data presented herein is compiled from various studies targeting different protein kinases.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activities of various 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against different protein kinases. The data highlights the impact of the substituent at the 3-position on potency and selectivity.

Compound ID3-Position SubstituentTarget KinaseIC50 (nM)
1 2-(benzylamino)-1,3-thiazol-4(5H)-one-5-ylmethyleneCdc77[1]
2 2-phenyl-3,5-dihydro-4H-imidazol-4-one-5-ylmethyleneCdc7>1000[1]
3a (enantiomer of 31g) 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamideJAK12.8[2]
3b (enantiomer of 31g) 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamideJAK2130[2]
3c (enantiomer of 31g) 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamideJAK3>5000[2]
3d (enantiomer of 31g) 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamideTYK2130[2]
4 N-methyl-4-((cis-2-methyl-1-(naphthalen-1-ylmethyl)piperidin-4-yl)amino)-5-carboxamideJAK11.8[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Kinase Inhibition Assay (General Protocol for Cdc7, JAK1, JAK2, JAK3, TYK2)

The inhibitory activity of the compounds was assessed using a standard in vitro kinase assay. The general procedure is as follows:

  • Reagents and Materials: Recombinant human kinase enzymes (Cdc7, JAK1, JAK2, JAK3, TYK2), appropriate peptide substrates, ATP, and test compounds.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the kinase enzyme, the peptide substrate, and the test compound at various concentrations in a reaction buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is then terminated.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

While specific cell-based data for the 6-methyl derivatives is limited in the provided search results, a general protocol for assessing the anti-proliferative activity of kinase inhibitors is outlined below.

  • Cell Lines: A panel of human cancer cell lines relevant to the target kinase is selected.

  • Cell Culture: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay (e.g., MTS or Sulforhodamine B assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • A reagent (e.g., MTS or Sulforhodamine B) is added to each well, and the absorbance is measured at a specific wavelength.

    • The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizations

Structure-Activity Relationship (SAR) Insights The following diagram illustrates the key structure-activity relationships for 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives based on the available data.

SAR_Insights cluster_substituents Substituents at Position 3 cluster_activity Resulting Biological Activity Core 6-Methyl-1H-pyrrolo[2,3-b]pyridine Core Position 3 Thiazolone 2-(benzylamino)-1,3-thiazol-4(5H)-one-5-ylmethylene Core:f1->Thiazolone Potent Cdc7 Inhibitor Imidazolone 2-phenyl-3,5-dihydro-4H-imidazol-4-one-5-ylmethylene Core:f1->Imidazolone Weak Cdc7 Inhibitor Piperidine 4-((cis-1-(substituted-benzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide Core:f1->Piperidine Potent & Selective JAK1 Inhibitor High_Potency High Potency (nM) Cdc7 & JAK1 Inhibition Thiazolone->High_Potency Low_Potency Low Potency (>1000 nM) Cdc7 Inhibition Imidazolone->Low_Potency Selective_Potency Potent & Selective JAK1 Inhibition Piperidine->Selective_Potency

Caption: Key SAR observations for 3-substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

General Experimental Workflow for Kinase Inhibitor Screening This diagram outlines a typical workflow for the screening and evaluation of novel kinase inhibitors.

Experimental_Workflow start Start: Compound Library (3-Substituted 6-Methyl-1H-pyrrolo[2,3-b]pyridines) in_vitro In Vitro Kinase Assay (e.g., Cdc7, JAK1, JAK2) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_based Cell-Based Proliferation Assays (Cancer Cell Lines) adme In Vitro ADME/ Tox Assays cell_based->adme selectivity->cell_based in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo end Lead Compound Identification in_vivo->end

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

biological evaluation of kinase inhibitors derived from 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on their comparative performance against established alternative inhibitors. Due to the limited publicly available data on the specific 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative, this guide will utilize a well-characterized and potent 1H-pyrrolo[2,3-b]pyridine derivative, designated as Compound 4h , as a representative example for comparative analysis against other known kinase inhibitors.[1] This guide will delve into quantitative performance data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Comparative Performance Analysis

The therapeutic efficacy of kinase inhibitors is primarily determined by their potency and selectivity against their target kinases. This section presents a comparative analysis of Compound 4h, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, against other established kinase inhibitors targeting various components of oncogenic signaling pathways.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values of Compound 4h and its comparators against their respective primary kinase targets.

Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms [1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h7925712

Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors [2][3]

CompoundPrimary Target(s)IC50 (nM)
SunitinibVEGFR2, PDGFRβ, c-KIT2 (VEGFR2)
ErlotinibEGFR2
StaurosporineBroad Spectrum (PKC, etc.)~10 (PKC)
InfigratinibFGFR1, FGFR2, FGFR31.1 (FGFR1), 1.0 (FGFR2), 2.0 (FGFR3)
SunitinibEGFR, Her2, VEGFR-2, CDK293 (EGFR), 261 (VEGFR2)

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the reliable evaluation of kinase inhibitors. This section outlines the key protocols for the experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

Materials:

  • Kinase of interest (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Test compounds (e.g., Compound 4h, alternative inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase, Eu-anti-tag antibody, and the test compound to the wells of the microplate.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

  • Add the fluorescent tracer to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., breast cancer 4T1 cells)[1]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade, providing insights into the mechanism of action of the inhibitor.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the biological context and experimental design.

G GrowthFactor Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->CellPro Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., Compound 4h) Inhibitor->RTK

Caption: Simplified FGFR signaling pathway and the point of inhibition.

G Start Start: Cell Seeding Treatment Treat with Kinase Inhibitor Start->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Buffer Incubation->Solubilization Readout Measure Absorbance Solubilization->Readout Analysis Calculate GI50 Readout->Analysis

Caption: Experimental workflow for the MTT cell proliferation assay.

G Cell_Treatment Cell Treatment with Kinase Inhibitor Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot analysis workflow for pathway modulation.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical, non-negotiable step. This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages data from closely related structures to compare the utility of X-ray crystallography against other common analytical methods.

The unequivocal determination of a molecule's three-dimensional structure is paramount in drug discovery and development. It underpins the understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for regulatory approval. In this context, we explore the gold standard of structural analysis, single-crystal X-ray crystallography, and compare its definitive outputs with the inferential data provided by other widely used techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides direct, unambiguous evidence of a molecule's atomic arrangement in the solid state. By diffracting X-rays through a high-quality crystal, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not available in the public domain, the crystallographic data for a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, illustrates the level of detail this technique provides.

Table 1: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

ParameterValue
Chemical FormulaC₇H₅BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
α (°)90
β (°)103.403 (5)
γ (°)90
Volume (ų)675.47 (6)
Z4
Temperature (K)100

Data sourced from publicly available crystallographic databases.

This level of detail allows for the unequivocal assignment of the bromine atom's position on the pyrrolopyridine core and the overall geometry of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software.

Alternative and Complementary Validation Methods

While X-ray crystallography is the definitive method, obtaining suitable crystals can be a significant bottleneck. Therefore, researchers often rely on a combination of other analytical techniques to infer and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental techniques for organic chemists.

While specific NMR data for this compound is not readily published, spectral data for the closely related 6-bromo-1H-pyrrolo[2,3-b]pyridine provides a basis for comparison.

Table 2: Representative ¹H NMR Data for a Bromo-pyrrolo[2,3-b]pyridine Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.91bs1HNH
8.30d1HAr-H
8.20d1HAr-H
7.63t1HAr-H
6.50m1HAr-H

Note: This data is for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as an illustrative example.

By analyzing chemical shifts, coupling constants, and through-space interactions (in 2D NMR experiments like NOESY), the relative positions of protons and, by extension, the carbon skeleton can be pieced together. However, distinguishing between certain isomers can sometimes be challenging without definitive proof.

Experimental Protocol: NMR Spectroscopy

A small sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals are detected, amplified, and Fourier transformed to generate the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its elemental composition and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₈H₇BrN₂), the expected monoisotopic mass would be approximately 210.979 g/mol . The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous and definitiveRequires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environments, relative stereochemistryNon-destructive, provides detailed information in solutionStructure is inferred, can be ambiguous for complex molecules or isomers.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide direct information on atom connectivity or stereochemistry.

Visualizing the Workflow

The process of structural validation can be visualized as a logical workflow, where each technique provides a piece of the puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography Purification->Xray If crystal Structure_Proposed Proposed Structure NMR->Structure_Proposed MS->Structure_Proposed Structure_Confirmed Confirmed Structure Xray->Structure_Confirmed Structure_Proposed->Xray Confirmation

Caption: Workflow for the structural validation of a novel compound.

Signaling Pathway Analogy for Data Integration

The integration of data from different analytical techniques can be conceptually compared to a signaling pathway, where multiple inputs converge to produce a confirmed output.

G NMR_Data NMR Data (Connectivity) Hypothesis Structural Hypothesis Generation NMR_Data->Hypothesis MS_Data MS Data (Molecular Formula) MS_Data->Hypothesis Xray_Data X-ray Data (3D Structure) Confirmation Structural Confirmation Xray_Data->Confirmation Definitive Evidence Hypothesis->Confirmation Final_Structure Validated Structure Confirmation->Final_Structure

Caption: Data integration for structural elucidation.

Conclusion

The structural validation of this compound, like any novel compound, relies on a suite of analytical techniques. While NMR and MS provide crucial, complementary data that allow for a confident structural assignment, single-crystal X-ray crystallography remains the unparalleled gold standard for providing direct and unambiguous proof of a molecule's three-dimensional architecture. For drug development professionals, the investment in obtaining a crystal structure, where feasible, provides the highest level of confidence and a solid foundation for further research and development.

comparative analysis of different synthetic routes to 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key 7-Azaindole Intermediate

The compound 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-6-methyl-7-azaindole, is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 3-position of the 7-azaindole core allows for further functionalization through various cross-coupling reactions. This guide provides a comparative analysis of the two primary synthetic routes to this important intermediate: direct electrophilic bromination and the Sandmeyer reaction, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material 6-methyl-1H-pyrrolo[2,3-b]pyridine3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Key Reagents N-Bromosuccinimide (NBS)Sodium nitrite, Copper(I) bromide
Number of Steps One stepTwo steps (from the amine)
Typical Yield HighModerate to High
Reaction Conditions MildMild, requires low temperatures for diazotization
Scalability Generally goodCan be challenging due to the nature of diazonium salts
Substrate Scope Sensitive to other electron-rich sitesSpecific to the amino group position

Synthetic Route Workflows

The logical flow of the two primary synthetic pathways to this compound is illustrated below.

Synthetic Routes to this compound A 6-methyl-1H-pyrrolo[2,3-b]pyridine B Direct Bromination A->B NBS, DMF D Nitration A->D HNO3, H2SO4 C This compound B->C E 3-Nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine D->E F Reduction E->F e.g., H2, Pd/C G 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine F->G H Sandmeyer Reaction G->H 1. NaNO2, HBr 2. CuBr H->C

Caption: Flowchart of the main synthetic pathways.

Route 1: Direct Electrophilic Bromination

Direct bromination of the electron-rich pyrrolo[2,3-b]pyridine core is a common and often efficient method. The reaction typically proceeds with high regioselectivity at the 3-position due to the electronic nature of the bicyclic system. N-Bromosuccinimide (NBS) is the most frequently employed brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol:

Synthesis of this compound via Direct Bromination

To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.57 mmol) in N,N-dimethylformamide (DMF, 15 mL) is added N-bromosuccinimide (1.35 g, 7.57 mmol) portionwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
6-methyl-1H-pyrrolo[2,3-b]pyridine132.161.07.57
N-Bromosuccinimide (NBS)177.981.357.57
N,N-Dimethylformamide (DMF)73.0915 mL-

Quantitative Data:

  • Yield: Typically high, often exceeding 90%.

  • Reaction Time: 2-4 hours.

  • Temperature: 0 °C to room temperature.

  • Purity: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway to introduce a bromine atom at the 3-position, starting from the corresponding 3-amino derivative. This multi-step process involves the initial synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, followed by its diazotization and subsequent conversion to the bromo-compound using a copper(I) bromide catalyst. While this route is longer, it can be advantageous when the starting amine is readily available or when direct bromination is not selective.

Experimental Protocol:

Step 2a: Synthesis of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (via nitration and reduction)

First, 6-methyl-1H-pyrrolo[2,3-b]pyridine is nitrated, typically using a mixture of nitric acid and sulfuric acid, to yield 3-nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The nitro-intermediate is then reduced to the corresponding amine, commonly through catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like tin(II) chloride.

Step 2b: Synthesis of this compound via Sandmeyer Reaction

To a stirred suspension of 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.79 mmol) in 48% hydrobromic acid (10 mL) at 0 °C is added a solution of sodium nitrite (0.52 g, 7.47 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at 0 °C. In a separate flask, a solution of copper(I) bromide (1.07 g, 7.47 mmol) in 48% hydrobromic acid (5 mL) is prepared. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine147.181.06.79
Sodium Nitrite69.000.527.47
Copper(I) Bromide143.451.077.47
48% Hydrobromic Acid-15 mL-

Quantitative Data:

  • Yield: The yield for the Sandmeyer step is typically in the range of 60-80%.

  • Reaction Time: 2-3 hours for the Sandmeyer reaction itself.

  • Temperature: Requires initial cooling to 0-5 °C for the diazotization step.

  • Purity: Purification by column chromatography is usually necessary to remove byproducts.

Conclusion

Both direct bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound.

  • Direct bromination with NBS is the more straightforward and often higher-yielding approach, making it the preferred method for many applications due to its operational simplicity and efficiency.

  • The Sandmeyer reaction , while involving more steps, offers a reliable alternative, particularly if the 3-amino precursor is readily accessible or if issues with regioselectivity arise during direct bromination of more complex substrates.

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale of the reaction, and the need for structural diversity in related analogs. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the successful synthesis of this key intermediate.

Assessing the Purity of Synthesized 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Detailed experimental protocols and comparative data are presented to facilitate informed decisions on method selection for quality control and characterization.

Introduction to Purity Assessment of Heterocyclic Compounds

This compound, an azaindole derivative, is a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, the accurate and precise determination of its purity is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for purity assessment due to its high resolution, sensitivity, and applicability to a broad range of compounds. However, a comprehensive evaluation often involves orthogonal methods to provide a more complete picture of the sample's purity. This guide will compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Hypothetical Impurity Profile

For the purpose of this comparative guide, we will consider a hypothetical batch of synthesized this compound with a purity of approximately 98%. The potential impurities that may be present are:

  • Impurity A: 6-methyl-1H-pyrrolo[2,3-b]pyridine: The unbrominated starting material.

  • Impurity B: 3,x-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A di-brominated by-product.

  • Impurity C: Isomer of this compound: An isomeric by-product from the synthesis.

  • Residual Solvent: e.g., N,N-Dimethylformamide (DMF).

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required level of sensitivity and selectivity, and the desired information (e.g., quantification, identification). The following tables summarize the performance of HPLC, GC-MS, LC-MS, and qNMR for the analysis of our hypothetical batch of this compound.

Parameter HPLC-UV GC-MS LC-MS qNMR (¹H)
Principle Separation based on polaritySeparation based on volatility and polarity, with mass detectionSeparation based on polarity, with mass detectionNuclear magnetic resonance of protons
Primary Use Quantification of known and unknown impuritiesIdentification and quantification of volatile impuritiesIdentification and quantification of impuritiesAbsolute quantification and structural elucidation
Sensitivity High (ng to pg range)Very High (pg to fg range)Very High (pg to fg range)Moderate (µg to mg range)
Selectivity GoodVery HighExcellentHigh
Sample Throughput HighMediumMediumLow to Medium
Destructive? YesYesYesNo

Table 1: General Comparison of Analytical Techniques

Analyte HPLC-UV (Retention Time) GC-MS (Retention Time) LC-MS (Retention Time) qNMR (¹H Chemical Shift)
This compound5.2 min7.8 min5.2 min7.5-8.5 ppm (aromatic), 2.5 ppm (methyl)
Impurity A3.8 min6.5 min3.8 minDistinct aromatic and methyl signals
Impurity B6.1 min8.5 min6.1 minDistinct aromatic signals
Impurity C4.9 min7.6 min4.9 minDistinct aromatic and methyl signals
Residual Solvent (DMF)1.5 min3.2 min1.5 min8.0, 2.9, 2.7 ppm

Table 2: Hypothetical Detection Parameters for this compound and Impurities

Analyte HPLC-UV (% Area) GC-MS (% Area) LC-MS (Ion Count) qNMR (% Molar)
This compound98.2%98.0%1.2 x 10⁸98.1%
Impurity A0.8%0.9%1.5 x 10⁶0.8%
Impurity B0.5%0.6%9.0 x 10⁵0.5%
Impurity C0.3%0.3%5.0 x 10⁵0.4%
Residual Solvent (DMF)0.2%0.2%3.0 x 10⁵0.2%

Table 3: Hypothetical Quantitative Purity Analysis Data

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar azaindole derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The LC conditions are the same as the HPLC method described above. The mass spectrometer settings are as follows:

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Mass Range: m/z 50-1000.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurities (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Method:

    • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Analysis cluster_reporting Final Reporting Synthesis Synthesized this compound Initial_QC Initial Quality Check (TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC-UV Analysis Initial_QC->HPLC GCMS GC-MS Analysis Initial_QC->GCMS LCMS LC-MS Analysis Initial_QC->LCMS qNMR qNMR Analysis Initial_QC->qNMR Quantification Quantify Main Peak and Impurities HPLC->Quantification Final_Report Comprehensive Purity Report Quantification->Final_Report Identify_Volatiles Identify Volatile Impurities GCMS->Identify_Volatiles Confirm_Masses Confirm Molecular Weights LCMS->Confirm_Masses Absolute_Purity Determine Absolute Purity & Structure qNMR->Absolute_Purity Identify_Volatiles->Final_Report Confirm_Masses->Final_Report Absolute_Purity->Final_Report

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Logical Decision-Making for Method Selection

Method_Selection_Logic cluster_screening Initial Screening cluster_detailed Detailed Characterization cluster_methods Recommended Methods Start Start: Purity Assessment Needed Routine_QC Routine Quality Control? Start->Routine_QC Volatile_Impurities Volatile Impurities Suspected? Routine_QC->Volatile_Impurities No Use_HPLC Use HPLC for Routine Purity Routine_QC->Use_HPLC Yes Unknown_Impurities Need to Identify Unknowns? Volatile_Impurities->Unknown_Impurities No Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes Absolute_Quantification Absolute Quantification Required? Unknown_Impurities->Absolute_Quantification No Use_LCMS Use LC-MS Unknown_Impurities->Use_LCMS Yes Use_qNMR Use qNMR Absolute_Quantification->Use_qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

The purity assessment of synthesized compounds like this compound is a critical step in drug discovery and development. While HPLC provides a robust and reliable method for routine purity checks and quantification, a multi-faceted approach employing orthogonal techniques such as GC-MS, LC-MS, and qNMR offers a more comprehensive understanding of the impurity profile. GC-MS is invaluable for identifying volatile impurities, while LC-MS provides crucial mass information for the identification of non-volatile impurities. For an absolute and highly accurate purity determination without the need for specific impurity reference standards, qNMR is the method of choice. By selecting the appropriate combination of these techniques based on the specific requirements of the analysis, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

Unveiling the Biological Targets of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological targets of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs, a class of compounds demonstrating significant potential in drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure, indicating its ability to bind to multiple biological targets. Research has identified several key protein kinases as the primary targets for derivatives of this scaffold, including Focal Adhesion Kinase (FAK), Traf2- and Nck-interacting kinase (TNIK), Janus Kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the inhibitory activities of these analogs, comparisons with alternative inhibitors, and the experimental protocols used for their evaluation.

Comparative Inhibitory Activity

The inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against several key kinase targets. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values. It is important to note that while the core scaffold is this compound, the specific analogs tested in these studies feature further chemical modifications.

Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDTargetIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
4hFGFR17[1][2]Erdafitinib-
4hFGFR29[1][2]Lucitanib-
4hFGFR325[1][2]Dovitinib-
25FGFR451.6BLU-9931-

Table 2: Inhibition of Traf2- and Nck-interacting kinase (TNIK) by 1H-pyrrolo[2,3-b]pyridine Analogs

Compound ClassTargetIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivativesTNIK<1 (for some compounds)[3][4]NCB-0846-
31 distinct 1H-pyrrolo[2,3-b]pyridine derivativesTNIKpIC50 range: 7.37 to 9.92--

Table 3: Inhibition of Janus Kinases (JAKs) by 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDTargetIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
14cJAK3Potent inhibitorTofacitinib-
31gJAK1Potent inhibitor[5]Filgotinib-
-JAK1/2/3, TYK2-Baricitinib, Upadacitinib-

Table 4: Inhibition of Focal Adhesion Kinase (FAK) by Pyrrolo[2,3-d]pyrimidine Derivatives (a related scaffold)

Compound IDTargetIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
10b (HMC-18NH)FAK9.9[6]Defactinib-
-FAK-BI-3663 (PROTAC)-
-FAK-UA-2012 (FAT domain inhibitor)-

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., FAK, TNIK, JAK, FGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Cancer cell line of interest (e.g., a line with overexpressed target kinase)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the this compound analogs and a typical experimental workflow for their evaluation.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->FAK

Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC_Axin GSK3β/APC/Axin Complex Dishevelled->GSK3b_APC_Axin Beta_Catenin β-Catenin Dishevelled->Beta_Catenin stabilization GSK3b_APC_Axin->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus TNIK TNIK TNIK->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->TNIK

Caption: TNIK in the Wnt Signaling Pathway.[7][8][9][10][11]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression translocates to nucleus Nucleus Nucleus Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->JAK

Caption: The JAK-STAT Signaling Pathway.[12][13][14][15][16]

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCγ FGFR->PLCg Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt PKC PKC PLCg->PKC Cell_Response Cellular Responses ERK->Cell_Response Akt->Cell_Response PKC->Cell_Response Inhibitor Pyrrolo[2,3-b]pyridine Analogs Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling.[17][18][19][20][21]

Experimental_Workflow Start Compound Synthesis (this compound analogs) Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Development Lead_Optimization->End

Caption: General Experimental Workflow for Inhibitor Development.

References

reproducibility of published synthesis methods for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Published Synthesis Methods

This guide provides a comparative overview of published methodologies for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The reproducibility and efficiency of synthetic routes are critical factors in drug discovery and development. This document aims to equip researchers with the necessary data to make informed decisions when selecting a synthetic strategy for this compound.

Introduction to this compound

This compound, also known as 3-bromo-6-methyl-7-azaindole, is a versatile building block in the synthesis of various biologically active molecules. The pyrrolo[2,3-b]pyridine core is a common motif in kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 3-position provides a convenient handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the generation of compound libraries for drug screening.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound typically involves two key stages: the construction of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the 3-position. While a direct, one-pot synthesis is not prominently described in the literature, a two-step approach is the most common strategy.

Method 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine and Subsequent Bromination

This widely applicable approach first focuses on the synthesis of the 6-methyl-7-azaindole scaffold, which is then subjected to bromination.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine cluster_step2 Step 2: Bromination 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Reaction1 Cyclization 2-Amino-5-methylpyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 6-methyl-1H-pyrrolo[2,3-b]pyridine 6-methyl-1H-pyrrolo[2,3-b]pyridine Reaction1->6-methyl-1H-pyrrolo[2,3-b]pyridine Reaction2 Electrophilic Bromination 6-methyl-1H-pyrrolo[2,3-b]pyridine->Reaction2 Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction2 Target_Compound This compound Reaction2->Target_Compound

Caption: General two-step synthesis of the target compound.

Experimental Protocols:

Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine

A common method for the synthesis of the 7-azaindole core is the Batcho-Leimgruber indole synthesis.

  • Reactants: 2-Amino-5-methylpyridine and a suitable three-carbon synthon like chloroacetaldehyde.

  • Procedure: The reaction typically involves the condensation of the aminopyridine with the aldehyde to form an enamine, which then undergoes cyclization and aromatization to yield the pyrrolo[2,3-b]pyridine core.

  • Note: The yield and purity of this step are highly dependent on the reaction conditions, including solvent, temperature, and catalyst, if any.

Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

The electron-rich pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution, with the C3-position being the most reactive site.

  • Method 2a: Bromination with N-Bromosuccinimide (NBS)

    • Reagents: 6-methyl-1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS).

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Procedure: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent, NBS is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • Work-up: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

    • Anticipated Yield: Yields for the bromination of similar 7-azaindole derivatives with NBS are generally reported to be in the range of 70-90%.

  • Method 2b: Bromination with Molecular Bromine (Br₂)

    • Reagents: 6-methyl-1H-pyrrolo[2,3-b]pyridine, Molecular Bromine (Br₂).

    • Solvent: A non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), often in the presence of a mild base like pyridine or sodium acetate to scavenge the HBr byproduct.

    • Procedure: A solution of bromine in the chosen solvent is added dropwise to a solution of the 6-methyl-1H-pyrrolo[2,3-b]pyridine at low temperature (e.g., 0 °C).

    • Work-up: Similar to the NBS method, the reaction is quenched, and the product is extracted and purified.

    • Anticipated Yield: Yields can be comparable to the NBS method, but the handling of molecular bromine requires greater caution due to its corrosive and toxic nature. Over-bromination can be a potential side reaction if the stoichiometry and temperature are not carefully controlled.

Table 1: Comparison of Bromination Methods

FeatureMethod 2a: N-Bromosuccinimide (NBS)Method 2b: Molecular Bromine (Br₂)
Brominating Agent N-BromosuccinimideMolecular Bromine
Handling Safety Solid, easier to handleLiquid, highly corrosive and toxic
Byproducts Succinimide (generally water-soluble)Hydrogen Bromide (HBr)
Selectivity Generally high for the 3-positionCan lead to over-bromination if not controlled
Typical Solvents DMF, AcetonitrileDCM, CCl₄
Anticipated Yield 70-90%65-85%
Reproducibility Generally considered highly reproducibleCan be sensitive to reaction conditions

Reproducibility and Key Considerations

The reproducibility of these synthetic methods is contingent upon several factors:

  • Purity of Starting Materials: The purity of the 6-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for a clean bromination reaction. Impurities can lead to side reactions and lower yields.

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry of the brominating agent is essential to ensure high selectivity for the desired 3-bromo isomer and to minimize the formation of di-brominated or other byproducts.

  • Purification Method: The choice of purification method (e.g., column chromatography, recrystallization) will significantly impact the final purity of the product.

Alternative Synthetic Approaches

While the two-step approach is the most documented, alternative strategies for the synthesis of substituted 3-bromo-7-azaindoles may exist, such as:

  • Halogen-Dance Reactions: In some heterocyclic systems, it is possible to isomerize a bromo-substituent from one position to another under specific basic conditions. However, the applicability of this method to the 6-methyl-7-azaindole system would require experimental validation.

  • De Novo Synthesis from a Brominated Precursor: It might be possible to construct the pyrrolo[2,3-b]pyridine ring from a starting material that already contains the bromine atom at the desired position. This could potentially reduce the number of steps but may involve more complex starting materials.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the initial synthesis of the 6-methyl-7-azaindole core followed by electrophilic bromination. For the bromination step, the use of N-Bromosuccinimide (NBS) is generally recommended for its ease of handling, high selectivity, and good reproducibility, making it a preferable choice for both small-scale and large-scale synthesis in a research and development setting. While molecular bromine can also be effective, it requires more stringent safety precautions and finer control of reaction conditions to avoid side reactions. Researchers should carefully optimize the reaction conditions for both the synthesis of the core and the subsequent bromination to ensure high yields and purity of the final product.

Benchmarking the Efficacy of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of kinase inhibitors. Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapies. This guide provides a comparative analysis of the efficacy of inhibitors based on the 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core and related pyrrolopyridine structures, benchmarking their performance against established kinase inhibitors. While specific data for derivatives of the exact this compound scaffold are limited in publicly available literature, this guide draws on data from closely related bromo-substituted pyrrolopyrimidine and other pyrrolopyridine analogs to provide a valuable comparative overview.

Comparative Efficacy of Pyrrolopyridine-Based Kinase Inhibitors

Derivatives of the pyrrolopyridine and related pyrrolopyrimidine cores have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. The following tables summarize the available in vitro efficacy data (IC50 values) for representative compounds from these classes against key kinase targets, compared with well-established, standard-of-care kinase inhibitors.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against Receptor Tyrosine Kinases

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Pyrrolo[2,3-d]pyrimidine Derivative (with 3-bromo anilino moiety) EGFR-ErlotinibEGFR55
VEGFR-2-SunitinibVEGFR-293
Compound 4h (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative) [1]FGFR17---
FGFR29---
FGFR325---
Pazopanib VEGFR110---
VEGFR230---
VEGFR347---
PDGFRα84---
PDGFRβ----
FGFR174---
Sunitinib VEGFR280---
PDGFRβ2---
Crenolanib PDGFRα10---
PDGFRβ0.8 ng/mL---
FLT31.3---

Note: Specific IC50 values for the 3-bromo anilino-substituted pyrrolo[2,3-d]pyrimidine derivative were not explicitly provided in the referenced literature, but its activity was compared to other compounds in the study.[2]

Key Signaling Pathways Targeted by Pyrrolopyridine-Based Inhibitors

The primary targets of many pyrrolopyridine-based inhibitors are receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and angiogenesis. Understanding these signaling pathways is critical for rational drug design and for elucidating the mechanism of action of these inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant activation of the FGFR signaling pathway is a key driver in various cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels. Activation of VEGFRs, particularly VEGFR2, by VEGF ligands triggers multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Ligand binding to EGFR leads to receptor dimerization and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

PDGFR signaling plays a vital role in the development and proliferation of mesenchymal cells. Upon binding of PDGF ligands, PDGFRs dimerize and activate downstream signaling, including the RAS-MAPK and PI3K-AKT pathways.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Mesenchymal Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->PDGFR Inhibits

Caption: PDGFR signaling pathway and the point of inhibition by pyrrolopyridine-based inhibitors.

Experimental Protocols for Kinase Inhibition Assays

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency of a kinase inhibitor. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases such as FGFR, VEGFR, EGFR, and PDGFR.

General In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR2, EGFR, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow A 1. Prepare serial dilutions of the test inhibitor. B 2. Add inhibitor and kinase to the wells of a microplate. A->B C 3. Initiate the kinase reaction by adding ATP and substrate. B->C D 4. Incubate to allow for phosphorylation. C->D E 5. Stop the reaction and deplete remaining ATP using a reagent from the kit. D->E F 6. Add a detection reagent to convert ADP to ATP and generate a luminescent signal. E->F G 7. Measure luminescence using a plate reader. F->G H 8. Calculate IC50 values from the dose-response curve. G->H

References

cross-validation of experimental results for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible and established synthetic methodology (Method A) and compares it with a potential alternative approach (Method B). The experimental data presented is illustrative, based on typical outcomes for similar transformations reported in the literature for related pyrrolopyridine derivatives.

Data Presentation: Comparative Analysis

The following table summarizes the key performance indicators for the proposed synthetic routes. These values are intended to provide a comparative framework for researchers to evaluate the potential trade-offs between different synthetic strategies.

ParameterMethod A: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridineMethod B: De Novo Synthesis from a Brominated Precursor
Overall Yield 75-85%40-50% (multi-step)
Purity (crude) 80-90%60-70%
Purity (purified) >98%>98%
Reaction Time 2-4 hours24-48 hours (total)
Number of Steps 2 (from 2-amino-5-methylpyridine)4-5
Key Reagents N-Bromosuccinimide (NBS)2-amino-5-bromo-3-nitropyridine, Diethyl malonate
Scalability Readily scalableMore complex to scale up
Safety Concerns Use of bromine or NBS requires caution.Handling of nitrated intermediates.

Experimental Protocols

Method A: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine

This approach involves the initial synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the 3-position.

Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine

A common route to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is through the Bartoli indole synthesis or similar cyclization methods starting from a substituted aminopyridine. For this synthesis, 2-amino-5-methylpyridine would be a suitable starting material.

Step 2: Bromination

  • Reaction Setup: To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, cooled to 0 °C in an ice bath, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Method B: De Novo Synthesis from a Brominated Precursor (Hypothetical)

This multi-step approach builds the pyrrole ring onto a pre-brominated pyridine precursor.

  • Nitration: Start with 2-amino-5-bromopyridine and introduce a nitro group at the 3-position.

  • Reduction: Reduce the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine.

  • Cyclization: React the diamine with a suitable C2 synthon, such as diethyl malonate, followed by cyclization to form the pyrrolone ring.

  • Reduction/Aromatization: Subsequent reduction of the carbonyl and aromatization would yield the desired this compound. This method is generally more complex and may result in lower overall yields.

Visualizations

Experimental Workflow for Method A

experimental_workflow start Start dissolve Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS (1.05 eq) cool->add_nbs react Stir at 0 °C for 1h, then RT for 2-3h add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product 3-Bromo-6-methyl-1H- pyrrolo[2,3-b]pyridine purify->product

Caption: Workflow for the synthesis of this compound via bromination.

Decision Logic for Synthesis Route Selection

decision_logic start Select Synthesis Route precursor_avail Is 6-methyl-1H-pyrrolo[2,3-b]pyridine readily available or easily synthesized? start->precursor_avail scale What is the desired scale? precursor_avail->scale Yes consider_alt Consider alternative starting materials or de novo synthesis (Method B) precursor_avail->consider_alt No method_a Method A: Late-stage Bromination scale->method_a Large Scale scale->method_a Small Scale method_b Method B: De Novo Synthesis scale->method_b If regioselectivity is a concern with other functional groups consider_alt->method_b

Caption: Decision tree for selecting a synthetic route based on precursor availability and scale.

Concluding Remarks

The synthesis of this compound is most efficiently approached via a late-stage bromination of the corresponding 6-methyl-1H-pyrrolo[2,3-b]pyridine core (Method A). This method is generally higher yielding, requires fewer steps, and is more amenable to scale-up compared to a de novo synthesis from a brominated precursor (Method B). The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Researchers should always perform appropriate safety assessments before carrying out any chemical synthesis.

Safety Operating Guide

Safe Disposal of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, is critical to ensure laboratory safety and environmental protection. This substance is classified as toxic if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[1] Adherence to strict disposal protocols is mandatory to mitigate these risks.

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. This understanding informs the necessary precautions during use and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]

  • Eye Protection: Use safety glasses with side shields or goggles. In case of eye contact, rinse cautiously with water for at least 15 minutes.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[1][3] If ventilation is inadequate, respiratory protection is required.[4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Hazard ClassificationGHS StatementPrecautionary Statement
Acute Oral Toxicity H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Irritation H318: Causes serious eye damageP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[2][5]

1. Waste Segregation and Collection:

  • Identify as Hazardous Waste: As a halogenated organic compound, this chemical is considered hazardous waste.

  • Collect Separately: Collect waste this compound and materials contaminated with it separately from other waste streams.[6] Halogenated and non-halogenated solvents should generally be collected in separate containers unless your facility's guidelines permit mixing.[7]

  • Use Compatible Containers: Collect the waste in a designated, properly sealed, and chemically compatible container.[2][5][6] The container should be in good condition and not leak.

2. Labeling and Storage:

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[5]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[8] Use secondary containment for liquid waste to prevent spills.[7]

3. Arrange for Professional Disposal:

  • Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]

  • Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste yourself unless you are trained to do so and it is part of an established, approved protocol.

Spill and Contamination Management

Accidental spills must be managed promptly and safely.

1. Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the material into a sealed container for disposal.[3][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

2. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): All disposable PPE (gloves, etc.) used during handling or cleanup must be collected as hazardous waste.

  • Labware and Equipment: Glassware should be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[7] Subsequent rinses may be disposable depending on local regulations.

  • Empty Containers: Original containers, even if "empty," may retain chemical residues and must be disposed of as hazardous waste.[9] Alternatively, they can be triple-rinsed, with the first rinse collected as hazardous waste, before being recycled or disposed of according to institutional policy.[2][7]

Visualized Workflows

To further clarify the procedures, the following diagrams illustrate the key logistical and decision-making processes for waste handling and spill response.

Workflow for Chemical Waste Disposal cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Chemical Used in Experiment B Waste Generated (Unused chemical, contaminated items) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Seal Container Securely C->D E Store in Designated, Ventilated, and Secure Area D->E F Use Secondary Containment E->F G Contact EHS or Approved Waste Management Service F->G H Schedule Waste Pickup G->H I Waste Transported to Licensed Disposal Facility H->I J Proper Disposal/Treatment/ Incineration I->J

Caption: Logistical flow for proper chemical waste disposal.

Decision-Making for Chemical Spill Response A Spill Occurs B Is the spill large or in an unventilated area? A->B C Are you trained and equipped to handle the spill? B->C No D Evacuate Area Notify EHS/Emergency Services B->D Yes C->D No E Don PPE (Gloves, Goggles, Lab Coat) C->E Yes F Contain the Spill E->F G Absorb/Collect with Inert Material F->G H Place in Sealed Container for Hazardous Waste G->H I Decontaminate Spill Area H->I J Dispose of all contaminated materials as hazardous waste I->J

Caption: Decision process for responding to a chemical spill.

References

Personal protective equipment for handling 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name This compound
Synonyms 3-Bromo-6-methyl-7-azaindole
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol

Hazard Identification and Personal Protective Equipment

Based on the safety data for the closely related compound 3-Bromo-1H-pyrrolo[2,3-b]pyridine, this chemical should be handled with caution as it is expected to be toxic if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] The following personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for short-term protection.[2][3][5] Gloves must be inspected before use and changed immediately upon contamination.[2][3] For prolonged or high-risk exposure, consider double gloving.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2][3] Clothing underneath should be made of natural fibers like cotton.[2][3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[2][3] Perforated shoes, sandals, and open-toed footwear are not permitted.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][5] If engineering controls are insufficient, a respirator may be necessary.[3]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Ensure the work area, particularly the chemical fume hood, is clean and operational.[2] Inspect all PPE for integrity before use.[2]

  • Handling: Avoid the formation of dust and aerosols. Do not breathe dust or vapors.[1] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands thoroughly with soap and water after handling.[2] Decontaminate all work surfaces and equipment used.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Disposal Plan:

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, filter paper), must be treated as hazardous waste.[2]

  • Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[1]

  • Disposal: Dispose of surplus and non-recyclable materials through a licensed disposal company.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Work Area (Clean & Verify Fume Hood) inspect_ppe 2. Inspect PPE prep_area->inspect_ppe don_ppe 3. Don Appropriate PPE inspect_ppe->don_ppe weigh_transfer 4. Weigh/Transfer Chemical (in Fume Hood) don_ppe->weigh_transfer perform_exp 5. Perform Experiment weigh_transfer->perform_exp decontaminate 6. Decontaminate Workspace & Equipment perform_exp->decontaminate dispose_waste 7. Dispose of Hazardous Waste (Properly Labeled Container) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.